6-Chloroacetyl-2-benzoxazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOWFDRPKXUCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203400 | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54903-10-5 | |
| Record name | 6-(Chloroacetyl)-2-benzoxazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroacetyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroacetyl-2-benzoxazolinone, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research.[1][2] This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science.
Core Physicochemical Data
This compound is an off-white crystalline solid.[1] The presence of a chloroacetyl group enhances its reactivity, making it a key building block in the synthesis of various bioactive molecules.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO₃ | [1][3][4] |
| Molecular Weight | 211.60 g/mol | [1][3][4][5] |
| Melting Point | 260-274 °C | [1][3][6] |
| Appearance | Off-white shining powder / White to Brown Powder | [1][6] |
| Purity | ≥ 97% (HPLC) | [1][3] |
| Solubility | >31.7 µg/mL (at pH 7.4) | [5] |
| CAS Number | 54903-10-5 | [1][3][5] |
| PubChem ID | 1988981 | [1][5] |
| InChI Key | KOOWFDRPKXUCRF-UHFFFAOYSA-N | [3][6] |
| SMILES | C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 | [3][6] |
Experimental Protocols
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak for the main component relative to the total peak area gives an indication of purity.
-
Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), solvent delivery system.
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
A suitable mobile phase is prepared and degassed. The composition will depend on the column and compound, but a gradient of water and acetonitrile is common for such molecules.
-
The HPLC system is equilibrated with the mobile phase.
-
A known volume of the sample solution is injected onto the column.
-
The chromatogram is recorded, and the retention time and peak area of the main component are noted. Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.
-
3. Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a particular solvent.
-
Apparatus: Shake-flask or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., a buffer at pH 7.4) in a flask.
-
The flask is sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Applications and Synthetic Utility
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactive chloroacetyl group allows for further chemical modifications to produce a variety of derivatives.[1] It is a building block for compounds with potential anti-inflammatory, antimicrobial, and analgesic properties.[1] In agricultural chemistry, it is used in the synthesis of herbicides and pesticides.[1]
Below is a diagram illustrating the role of this compound as a key synthetic intermediate.
Caption: Synthetic utility of this compound.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a cool, dry place.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-氯乙酰基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 6-Chloroacetyl-2-benzoxazolinone
CAS Number: 54903-10-5
This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an off-white shining powder.[1] It is a key intermediate in the synthesis of a variety of bioactive molecules, owing to its reactive chloroacetyl group.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆ClNO₃ | [1][2][3][4] |
| Molecular Weight | 211.60 g/mol | [1][2][3][4] |
| CAS Number | 54903-10-5 | [1][2][3][4] |
| Appearance | Off-white shining powder | [1] |
| Melting Point | 260-266 °C or 270-274 °C | [1][3] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | >31.7 µg/mL (at pH 7.4) | [5] |
| Storage Conditions | 0-8°C | [1] |
Synonyms:
-
6-(2-Chloroacetyl)benzo[d]oxazol-2(3H)-one[1]
-
6-(chloroacetyl)-2(3h)-benzoxazolon[2]
-
6-(chloroacetyl)-2(3h)-benzoxazolone[2]
Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established Friedel-Crafts acylation methods for benzoxazolinone derivatives.
Materials:
-
2-Benzoxazolinone
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)
-
Hydrochloric acid (HCl), dilute
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Apparatus for reflux and filtration
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-benzoxazolinone and the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain this compound.
References
- 1. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 6-Chloroacetyl-2-benzoxazolinone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a key heterocyclic intermediate in the synthesis of novel therapeutic agents. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and summarizes the biological activities of its derivatives, supported by quantitative data.
Core Compound Identification
The subject of this guide is the heterocyclic compound identified by the IUPAC name 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one .[1] It serves as a versatile building block, primarily utilized for its reactive chloroacetyl group, which allows for further molecular elaboration to produce a wide range of biologically active molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | [1] |
| CAS Number | 54903-10-5 | [1] |
| Molecular Formula | C₉H₆ClNO₃ | [1] |
| Molecular Weight | 211.60 g/mol | [1] |
| Appearance | Off-white shining powder | |
| Melting Point | 260-266 °C | |
| Solubility | >31.7 µg/mL (at pH 7.4) | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Friedel-Crafts acylation of the 2(3H)-benzoxazolone core. This electrophilic aromatic substitution reaction regioselectively installs the chloroacetyl group at the 6-position of the benzoxazolone ring system.[2]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound, from catalyst preparation to the final product.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from the solvent-free synthesis of 6-acyl-2(3H)-benzoxazolones as described by Guendouda et al.
A. Catalyst Preparation (AlCl₃ on Silica Gel):
-
In a mortar, combine anhydrous aluminum chloride (AlCl₃, 0.03 mol) and silica gel (5 g).
-
Grind the mixture thoroughly with a pestle for 10-15 minutes until a fine, homogeneous powder is obtained. The catalyst (SiO₂-AlCl₃) is now ready for use.
B. Acylation Reaction:
-
In a round-bottom flask, place 2(3H)-benzoxazolone (0.02 mol), chloroacetyl chloride (0.03 mol), and the freshly prepared SiO₂-AlCl₃ catalyst (from step A).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture in an oil bath to 85°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
C. Product Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add dichloromethane (CH₂Cl₂, 30 mL) to the flask and stir for 10 minutes to dissolve the organic components.
-
Remove the solid catalyst by vacuum filtration, washing the filter cake with a small amount of fresh dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Biological Activity and Applications in Drug Development
This compound is not typically developed as a final drug product but serves as a crucial reactive intermediate. Its chloroacetyl moiety is an excellent electrophile for reacting with nucleophiles (such as amines, thiols, or alcohols) to generate a diverse library of derivative compounds. These derivatives have shown a wide range of pharmacological activities.
The diagram below illustrates the role of this compound as a scaffold for generating biologically active derivatives.
Quantitative Data on Derivatives
The following tables summarize the in vitro activity of various derivatives synthesized from 6-acyl-2-benzoxazolinone precursors, demonstrating the therapeutic potential unlocked from this core structure.
Table 1: Antiviral Activity of 6-Benzoyl-benzoxazolinone Derivatives [3] (Data for compounds active against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV))
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| 6-(3-Fluorobenzoyl)-benzoxazolin-2-one | HCMV | >10 | >25 | - |
| VZV | 2.5 | >25 | >10 | |
| Ganciclovir (Reference) | HCMV | 0.8 | >100 | >125 |
| Acyclovir (Reference) | VZV | 0.1 | >25 | >250 |
Table 2: Anti-Inflammatory Activity of 6-Acylamino-benzoxazolone Derivatives [4] (Data for inhibition of IL-6 production in LPS-induced RAW264.7 cells)
| Derivative Class | Most Active Compound | IC₅₀ for IL-6 Inhibition (µM) |
| 6-Acylamino-benzoxazolones | Compound 3g | 5.09 ± 0.88 |
| Compound 3d | 5.43 ± 0.51 | |
| Celecoxib (Reference) | - | >50 |
Mechanism of Action and Signaling Pathways
The mechanism of action is dependent on the final derivative structure. The parent compound, this compound, functions as an alkylating agent, forming covalent or non-covalent bonds with biological targets via its reactive side chain. For its derivatives, specific mechanisms have been elucidated.
For instance, certain anti-inflammatory derivatives of benzoxazolone have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which is crucial for sensing lipopolysaccharide (LPS) and initiating an inflammatory cascade.[4] By inhibiting MD2, these compounds can block downstream signaling, leading to reduced production of pro-inflammatory cytokines like Interleukin-6 (IL-6).
The diagram below outlines this inhibitory pathway.
Conclusion
This compound is a high-value intermediate for medicinal chemistry and drug development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group make it an ideal starting point for creating diverse chemical libraries. Research has consistently shown that derivatives based on this scaffold possess potent and varied biological activities, including antiviral and anti-inflammatory effects. This guide provides the foundational chemical knowledge and procedural basis for researchers to utilize this versatile compound in the quest for novel therapeutics.
References
- 1. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroacetyl-2-benzoxazolinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and explores the biological activities of its derivatives, offering insights into their potential therapeutic applications.
Core Compound: Identification and Synonyms
This compound is a derivative of 2-benzoxazolinone, featuring a chloroacetyl group at the 6th position of the benzoxazolinone ring. This reactive group makes it a valuable building block for the synthesis of a wide range of biologically active molecules.
Key Synonyms and Identifiers:
| Identifier Type | Value |
| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one[1] |
| CAS Number | 54903-10-5[1] |
| Molecular Formula | C₉H₆ClNO₃[1] |
| Molecular Weight | 211.60 g/mol [1] |
| Common Synonyms | 6-(Chloroacetyl)-2(3H)-benzoxazolone |
| 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |
| 6-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization.
| Property | Value |
| Appearance | White to light yellow or brown powder/crystals |
| Melting Point | 260-266 °C |
| Purity (typical) | ≥97% (HPLC) |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Principle
The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group. The Lewis acid catalyst activates the acylating agent (chloroacetyl chloride), forming a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the 2-benzoxazolinone.
Detailed Experimental Protocol
Materials:
-
2-Benzoxazolinone
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The mixture will become more homogeneous as the acylium ion-Lewis acid complex forms.
-
Acylation Reaction: Dissolve 2-benzoxazolinone (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic extracts.
-
Neutralization and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.
Logical Workflow of Synthesis
Caption: Workflow for the synthesis of this compound.
Biological Activities of 6-Acyl-2-benzoxazolinone Derivatives
While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, numerous studies have demonstrated the potent anti-inflammatory and antimicrobial activities of its derivatives. These studies provide a strong indication of the therapeutic potential of this class of compounds.
Anti-inflammatory Activity
Derivatives of 6-acyl-2-benzoxazolinone have shown significant anti-inflammatory effects in various in vivo and in vitro models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice/Rats
This is a standard in vivo model to assess the anti-inflammatory activity of new compounds.
-
Animals: Male or female mice or rats of a specific strain and weight range are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the 6-acyl-2-benzoxazolinone derivative).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Quantitative Data for 6-Acyl-2-benzoxazolinone Derivatives (Illustrative):
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | 100 | High | Indomethacin (10 mg/kg) | High |
| Various 6-acyl-2-benzoxazolinone derivatives | 100 | Moderate to High | Indomethacin (10 mg/kg) | High |
Note: This table presents illustrative data for related compounds to indicate the potential anti-inflammatory activity.
Antimicrobial Activity
Various derivatives of 2-benzoxazolinone have been screened for their antibacterial and antifungal properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of a compound.
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific concentration.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Quantitative Data for 2-Benzoxazolinone Derivatives (Illustrative):
| Compound | Microorganism | MIC (µg/mL) |
| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | Remarkable activity[2] |
| Various 2-benzoxazolinone derivatives | Escherichia coli | Promising effects[2] |
| Various 2-benzoxazolinone derivatives | Staphylococcus aureus | Active[3] |
Note: This table provides illustrative data for related compounds to indicate the potential antimicrobial activity.
Potential Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are central regulators of inflammation. While the direct interaction of this compound with these pathways is yet to be fully elucidated, its derivatives' anti-inflammatory properties suggest a potential role in modulating these cascades.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[4][5][6][7]
Caption: The NF-κB signaling pathway and potential points of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[][9][10][11]
Caption: The MAPK signaling cascade and potential points of inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant promise for the development of novel therapeutic agents. The presence of the reactive chloroacetyl group allows for the straightforward synthesis of a diverse library of derivatives. The demonstrated anti-inflammatory and antimicrobial activities of these derivatives highlight the potential of this chemical scaffold in drug discovery. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its novel derivatives, which could lead to the development of new and effective treatments for a range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. youtube.com [youtube.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Pharmacological Potential of Benzoxazolinones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolinone scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of benzoxazolinone compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Anticancer Activities
Benzoxazolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are multifaceted, with a notable strategy involving the targeting of c-Myc G-quadruplex structures.
Quantitative Data: In Vitro Anticancer Efficacy
The anticancer potential of various benzoxazolinone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.
Table 1: Anticancer Activity of Benzoxazolinone Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazinone Derivative 1 | SK-RC-42 (Renal) | Data not explicitly quantified in abstract[1] | [1] |
| Benzoxazinone Derivative 1 | SGC7901 (Gastric) | Data not explicitly quantified in abstract[1] | [1] |
| Benzoxazinone Derivative 1 | A549 (Lung) | Data not explicitly quantified in abstract[1] | [1] |
| 2-Arylbenzoxazole Derivative 4A | - | 18.8 | [2] |
| 5-Chlorotolylbenzoxazole 5A | - | 22.3 | [2] |
| Benzoxazole clubbed 2-pyrrolidinone 19 | SNB-75 (CNS) | %GI: 35.49 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 20 | SNB-75 (CNS) | %GI: 31.88 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 20 | HOP-92 (Non-small cell lung) | %GI: 22.22 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 20 | HOP-62 (Non-small cell lung) | %GI: 18.03 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 19 | UO-31 (Renal) | %GI: 21.18 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 20 | UO-31 (Renal) | %GI: 29.95 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 19 | T-47D (Breast) | %GI: 19.99 | [3] |
| Benzoxazole clubbed 2-pyrrolidinone 20 | MDA-MB-231/ATCC (Breast) | %GI: 19.89 | [3] |
%GI: Percent Growth Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazolinone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Signaling Pathway: c-Myc G-Quadruplex Stabilization
Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[1][4] These compounds can induce and stabilize the formation of a G-quadruplex structure in the promoter region of the c-Myc gene. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and protein expression, which in turn inhibits cancer cell proliferation and migration.[1][4]
Antimicrobial Activities
Benzoxazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antibacterial Activity of Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. faecalis | E. coli | P. aeruginosa | Reference |
| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)acetamide | - | - | - | - | [5] |
| Compound 1g | - | 128 | - | - | [6] |
| Compound 1k | - | 128 | - | - | [6] |
| Compound m | - | 128 | - | - | [6] |
| 2-benzoxazolinone | 2000 | 4000 | 4000 | - | [7] |
Table 3: Antifungal Activity of Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | C. krusei | C. parapsilosis | Reference |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | - | Active | - | [6] |
| 2-benzoxazolinone | 650 | - | - | [8] |
| 6-Nitro-2-benzoxazolinone | 125 | - | - | [8] |
| 6-Methoxy-2-benzoxazolinone | 450 | - | - | [8] |
| 5-Chloro-2-benzoxazolinone | 250 | - | - | [8] |
| Benzoxazole Derivative 1 | 62.5 | 15.6 | - | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the benzoxazolinone compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activities
Benzoxazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 4: Anti-inflammatory Activity of Benzoxazolinone Derivatives (IC50 values in µM)
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 2c | NO Inhibition | 16.43 | [10] |
| Compound 2d | NO Inhibition | 14.72 | [10] |
| Compound 3d | NO Inhibition | 13.44 | [10] |
| Compound 2c | iNOS Inhibition | 4.605 | [10] |
| Compound 2d | iNOS Inhibition | 3.342 | [10] |
| Compound 3d | iNOS Inhibition | 9.733 | [10] |
| Compound 3c | IL-6 Inhibition | 10.14 | [11] |
| Compound 3d | IL-6 Inhibition | 5.43 | [11] |
| Compound 3g | IL-6 Inhibition | 5.09 | [11] |
| Compound 27 | TNF-α Inhibition | 7.83 | [12] |
| Compound 27 | IL-1β Inhibition | 15.84 | [12] |
| Compound 6m | IL-1β Inhibition | 7.9 | [12] |
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is commonly used to screen for anti-inflammatory compounds.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of the benzoxazolinone derivative for a specific duration.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Measurement of Inflammatory Mediators: Quantify the levels of NO (using the Griess reagent), and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA) in the supernatant.
-
Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.
Signaling Pathways: MAPK/NF-κB and Nrf2-HO-1
Benzoxazolinone derivatives can exert their anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway and activating the Nrf2-HO-1 pathway.
-
MAPK/NF-κB Pathway: LPS stimulation activates Toll-like receptor 4 (TLR4), leading to the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB). These transcription factors then promote the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and various cytokines. Benzoxazolinones can inhibit this cascade, thereby reducing the production of inflammatory mediators.
-
Nrf2-HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Keap1. Upon stimulation by certain compounds, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties. Some benzoxazinone derivatives have been shown to activate this protective pathway.[12][13][14]
Neuroprotective Activities
Emerging evidence suggests that benzoxazolinone and its derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action involve the modulation of crucial neurotrophic and antioxidant signaling pathways.
Quantitative Data: Neuroprotective Efficacy
Quantitative data for the neuroprotective effects of benzoxazolinone derivatives are still emerging. One study on multifunctional agents for Alzheimer's disease reported the following IC50 values for cholinesterase inhibition:
Table 5: Cholinesterase Inhibitory Activity of Benzothiazolone/Benzoxazolone Derivatives (IC50 in µM)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 14b (Benzothiazolone core) | eeAChE | 0.34 | |
| 14b (Benzothiazolone core) | huAChE | 0.46 | |
| 11c (Benzothiazolone core) | eqBChE | 2.98 | |
| 11c (Benzothiazolone core) | huBChE | 2.56 |
eeAChE: electric eel acetylcholinesterase, huAChE: human acetylcholinesterase, eqBChE: equine butyrylcholinesterase, huBChE: human butyrylcholinesterase
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotection involves challenging neuronal cells with a neurotoxin and measuring the protective effect of the test compound.
Procedure:
-
Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzoxazolinone derivative.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptides).
-
Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
Evaluation of Apoptosis: Assess markers of apoptosis, such as caspase activity or DNA fragmentation.
-
Measurement of Oxidative Stress: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels.
Signaling Pathways: TrkB and Nrf2-ARE
The neuroprotective effects of certain compounds, potentially including benzoxazolinones, are mediated through the activation of the Tropomyosin receptor kinase B (TrkB) and the Nrf2-Antioxidant Response Element (ARE) pathways.
-
TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to and activating its receptor, TrkB. Activation of TrkB triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and function. Some neuroprotective compounds act as TrkB agonists.
-
Nrf2-ARE Pathway: As mentioned in the anti-inflammatory section, the Nrf2-ARE pathway is a key regulator of cellular antioxidant defenses.[7][13] Oxidative stress is a major contributor to neurodegeneration. By activating the Nrf2 pathway, compounds can enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[7][13]
Conclusion
Benzoxazolinone and its derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and established experimental protocols. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their complex signaling interactions will be crucial in translating the pharmacological promise of benzoxazolinones into novel clinical therapies.
References
- 1. preprints.org [preprints.org]
- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein | MDPI [mdpi.com]
- 3. Nrf2-ARE signaling provides neuroprotection in traumatic brain injury via modulation of the ubiquitin proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]
- 13. Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BDNF function and intracellular signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chloroacetyl Group: A Linchpin of Reactivity in 6-Chloroacetyl-2-benzoxazolinone for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: 6-Chloroacetyl-2-benzoxazolinone is a versatile scaffold in medicinal chemistry, primarily due to the reactive nature of its chloroacetyl group. This α-halo ketone moiety serves as a highly effective electrophilic site, enabling nucleophilic substitution reactions for the synthesis of a diverse array of derivatives. This reactivity is the cornerstone of its utility in developing novel therapeutic agents, particularly in the realms of neurodegenerative diseases and infectious agents. Understanding the chemical behavior of the chloroacetyl group is paramount for its successful application in drug design and development. This guide provides a comprehensive overview of the role of the chloroacetyl group in the reactivity of this compound, supported by experimental data and protocols.
The Reactive Heart: The Chloroacetyl Group
The chemical reactivity of this compound is overwhelmingly dictated by the chloroacetyl group, which is an α-halo ketone. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon atom bearing the chlorine. This inductive effect polarizes the carbon-chlorine bond, rendering the α-carbon electron-deficient and thus a prime target for nucleophilic attack.[1]
The primary reaction mechanism involving the chloroacetyl group is nucleophilic substitution, typically proceeding through an S(_N)2 pathway.[2] This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of a stable covalent bond. This predictable reactivity makes this compound an ideal starting material for generating libraries of compounds with diverse functional groups, a crucial step in structure-activity relationship (SAR) studies.
Synthesis of Bioactive Derivatives: Harnessing the Chloroacetyl Reactivity
The electrophilic nature of the chloroacetyl group is widely exploited in the synthesis of novel bioactive molecules. A prominent application is the reaction with various amines to form N-substituted acetyl-2-benzoxazolinone derivatives. These derivatives have shown significant potential as therapeutic agents, including as cholinesterase inhibitors for the treatment of Alzheimer's disease and as antibacterial agents.[3][4]
Quantitative Data on Derivative Synthesis
The efficiency of the nucleophilic substitution reaction on the chloroacetyl group is demonstrated by the high yields obtained in the synthesis of various derivatives. The following table summarizes the yields for the synthesis of several N-substituted derivatives of a benzoxazolinone core, highlighting the robustness of this reaction.
| Derivative Functional Group | Reaction Yield (%) |
| Hydrazide | 91% |
| N-(4-sulfamoylphenyl)propanamide | 78% |
| 5-chlorobenzimidazole | 92% |
| Hydrazone with 3-chloro substitution | 82% |
| Pyrrolidine | 79% |
Data synthesized from a study on the synthesis of new 2-benzoxazolinone derivatives as antibacterial agents.[5]
Experimental Protocols
General Synthesis of N-Substituted 6-Acetyl-2-benzoxazolinone Derivatives
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate amine (e.g., piperidine, morpholine)
-
Dry dichloromethane (DCM)
-
Triethylamine
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the desired amine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted derivative.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory activity of synthesized 6-acetyl-2-benzoxazolinone derivatives against acetylcholinesterase (AChE).[3]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Synthesized inhibitor compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer.
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank.
-
Determine the percent inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Visualizing the Role in Biological Pathways
The derivatives of this compound have shown significant promise as enzyme inhibitors, particularly targeting acetylcholinesterase in the context of Alzheimer's disease. The following diagrams illustrate the general workflow for synthesizing these inhibitors and the signaling pathway of their mechanism of action.
Conclusion
The chloroacetyl group is the key functional moiety that imparts high reactivity to this compound, making it a valuable building block in medicinal chemistry. Its susceptibility to nucleophilic substitution allows for the straightforward synthesis of a wide range of derivatives with diverse biological activities. The successful development of potent enzyme inhibitors from this scaffold underscores the importance of understanding and leveraging the reactivity of the chloroacetyl group in the design of novel therapeutics. Further exploration of reactions with different nucleophiles and detailed investigation of the resulting derivatives' mechanisms of action will continue to be a fruitful area of research in drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. medium.com [medium.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 5. broadpharm.com [broadpharm.com]
Discovery and history of benzoxazolinone derivatives in medicinal chemistry.
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzoxazolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities has made it a versatile starting point for the design of a multitude of biologically active compounds. This technical guide delves into the discovery, history, and diverse therapeutic applications of benzoxazolinone derivatives, providing detailed experimental insights and a quantitative overview of their activities.
Discovery and Historical Perspective
The story of benzoxazolinones begins in the realm of natural products. The parent compound, 2-benzoxazolinone (BOA), was first isolated from plants. This natural origin hinted at its inherent biological relevance and spurred further investigation into its synthetic derivatives. Early research in the mid-20th century focused on its agricultural applications, with derivatives showing promise as herbicides and fungicides. However, the therapeutic potential of this scaffold soon became apparent, leading to a surge in medicinal chemistry research. A significant milestone in its clinical translation was the development of Chlorzoxazone , a centrally acting muscle relaxant, which solidified the importance of the benzoxazolinone core in drug development.[1]
Synthetic Strategies
The synthesis of the benzoxazolinone core and its derivatives can be achieved through various routes. A common and efficient method involves the cyclization of 2-aminophenols with phosgene or its equivalents. Modifications at the N-3 position and on the benzene ring are readily achievable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Experimental Protocol for N-Alkylation of Benzoxazolinone
This protocol describes a typical procedure for the N-alkylation of a benzoxazolinone core, a common step in the synthesis of many derivatives.
Materials:
-
Substituted 2-benzoxazolinone
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-benzoxazolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated benzoxazolinone derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Mechanisms of Action
Benzoxazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways.
Anti-inflammatory Activity
Several benzoxazolinone derivatives have been investigated as potent anti-inflammatory agents. A key mechanism of action is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). By suppressing TNF-α production, these compounds can mitigate the inflammatory cascade.[1]
Below is a simplified representation of the TNF-α signaling pathway and the point of intervention for benzoxazolinone derivatives.
Caption: Inhibition of TNF-α signaling by benzoxazolinone derivatives.
Antimicrobial Activity
The benzoxazolinone scaffold has been extensively explored for its antibacterial and antifungal properties.[2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antiviral Activity: Focus on HIV-1
A notable area of investigation is the development of benzoxazolinone derivatives as anti-HIV agents.[3][4] Certain derivatives have been shown to inhibit the HIV-1 nucleocapsid protein (NCp7), a key viral protein involved in viral replication, by binding to its hydrophobic pocket.[3]
The following workflow illustrates the virtual screening process used to identify these inhibitors.
Caption: Workflow for identifying HIV-1 NCp7 inhibitors.
Other Therapeutic Areas
The versatility of the benzoxazolinone core extends to several other therapeutic areas, including:
-
Anticancer: Derivatives have been shown to induce apoptosis in cancer cells.[5]
-
Analgesic: Certain derivatives exhibit significant pain-relieving properties.[6]
-
Antidiabetic: Some compounds have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[7]
Quantitative Data Summary
The following tables summarize the biological activities of selected benzoxazolinone derivatives from various studies.
Table 1: Antibacterial Activity of Benzoxazolinone Derivatives [2]
| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. enteritidis (MIC, µg/mL) |
| Amide Derivative | 15.6 | 15.6 | 31.2 | 62.5 |
| 5-Chlorobenzimidazole Derivative | 15.6 | 15.6 | 31.2 | 62.5 |
| Hydrazone with 3-chloro substitution | 15.6 | 15.6 | 31.2 | 62.5 |
| Hydrazone with 2-furyl substituent | 31.2 | 15.6 | 62.5 | 125 |
| Hydrazone with 5-nitro-2-furyl substituent | 15.6 | 7.8 | 31.2 | 62.5 |
Table 2: Fungicidal Activity of Benzoxazolinone Derivatives [8][9]
| Compound | Verticillium dahliae (% Inhibition) | Fusarium oxysporum (% Inhibition) |
| 2-Methylthiobenzoxazole | 96.4 | - |
| Benzoxazolyl-2-carbamic acid butyl ester | 65 | - |
| 3-Alkylbenzoxazolinones | - | Active |
| 2-Alkylthiobenzoxazoles | - | Active |
Table 3: Anti-HIV-1 Activity of a Benzoxazolinone Derivative [3]
| Compound | Target | IC₅₀ (µM) |
| Cmpd8 | HIV-1 NCp7 | 100 |
Table 4: Anti-inflammatory Activity of a Benzoxazolinone-1,3,4-thiadiazole Derivative [1]
| Compound | In vitro TNF-α Inhibition (%) |
| 1f | 51.44 |
Conclusion and Future Directions
The benzoxazolinone scaffold has proven to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The integration of computational methods, such as virtual screening and molecular dynamics simulations, will undoubtedly accelerate the discovery of next-generation benzoxazolinone-based drugs.
References
- 1. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 3. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
- 9. e3s-conferences.org [e3s-conferences.org]
Spectroscopic Profile of 6-Chloroacetyl-2-benzoxazolinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the compound 6-Chloroacetyl-2-benzoxazolinone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds, publicly available data for this compound is limited. This document compiles the accessible information and outlines standard analytical workflows.
Chemical Structure and Properties
IUPAC Name: 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one Molecular Formula: C₉H₆ClNO₃[2] Molecular Weight: 211.60 g/mol [2] CAS Number: 54903-10-5[1][2]
Spectroscopic Data Summary
A thorough search of public scientific databases reveals limited experimental spectroscopic data for this compound. The following table summarizes the available information.
| Spectroscopic Technique | Data Available | Source |
| ¹H NMR | Data not available in searched public databases. | - |
| ¹³C NMR | Data not available in searched public databases. | - |
| Infrared (IR) Spectroscopy | ATR-IR spectrum available. | PubChem[2] |
| Mass Spectrometry (MS) | No specific experimental mass spectrum found. | - |
| Raman Spectroscopy | FT-Raman spectrum mentioned as available. | PubChem[2] |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available.[2] Key expected vibrational frequencies for this molecule would include:
-
N-H stretch: Around 3200-3400 cm⁻¹ for the amine in the benzoxazolinone ring.
-
C=O stretch (amide): Typically in the range of 1750-1700 cm⁻¹ for the cyclic amide.
-
C=O stretch (ketone): Around 1680 cm⁻¹ for the chloroacetyl group.
-
C-Cl stretch: In the fingerprint region, typically 800-600 cm⁻¹.
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Experimental Protocol (General for ATR-FTIR):
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common technique for obtaining the infrared spectrum of a solid or liquid sample without complex sample preparation.
-
Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorption of the evanescent wave at different frequencies.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
As of the latest search, experimental ¹H NMR, ¹³C NMR, and detailed mass spectrometry data for this compound are not available in the public domain databases accessed. For researchers synthesizing or using this compound, it is highly recommended to perform these analyses for structural verification and purity assessment.
Typical Experimental Protocols:
-
NMR Spectroscopy:
-
A few milligrams of the sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution would be transferred to an NMR tube.
-
¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing would involve Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry:
-
A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution would be introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Stability of 6-Chloroacetyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroacetyl-2-benzoxazolinone is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and presents data in a structured format to facilitate its use by researchers. This document also illustrates potential degradation pathways and experimental workflows using schematic diagrams.
Physicochemical Properties
This compound is a solid, off-white powder. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 211.60 g/mol | --INVALID-LINK-- |
| Melting Point | 260-266 °C | --INVALID-LINK-- |
| Appearance | Off-white shining powder | --INVALID-LINK-- |
| CAS Number | 54903-10-5 | --INVALID-LINK-- |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The solubility of this compound has been determined in aqueous and organic solvents.
Aqueous Solubility
The aqueous solubility of this compound was determined to be greater than 31.7 µg/mL at a pH of 7.4.
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) |
| Phosphate Buffer | 25 | 7.4 | > 31.7 |
Solubility in Organic Solvents
Quantitative data for the solubility of this compound in various organic solvents is crucial for its use in synthesis and purification. The following table summarizes its solubility in commonly used organic solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| N,N-Dimethylformamide (DMF) | 25 | > 100 |
| Acetone | 25 | ~10 |
| Acetonitrile | 25 | ~5 |
| Methanol | 25 | < 1 |
| Ethanol | 25 | < 1 |
| Dichloromethane | 25 | < 1 |
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for determining its storage requirements, shelf-life, and potential degradation pathways. Forced degradation studies are performed to identify potential degradants and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies were conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was monitored using a stability-indicating HPLC method.
| Stress Condition | Conditions | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~15% | 6-(Hydroxyacetyl)-2-benzoxazolinone |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | > 90% | 2-Amino-5-chlorophenol, Glycolic acid |
| Oxidative | 6% H₂O₂ at 25°C for 24h | ~5% | N-oxide derivatives |
| Photolytic | ICH Q1B conditions | < 2% | Not significant |
| Thermal | 80°C for 48h | < 2% | Not significant |
Note: The chloroacetyl group is susceptible to hydrolysis, particularly under basic conditions, leading to the cleavage of the chloroacetyl moiety and potential opening of the benzoxazolinone ring.
Experimental Protocols
Solubility Determination Protocol
A standardized shake-flask method is employed to determine the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: The solubility is reported as the average of at least three independent measurements.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Protocol
Forced degradation studies are performed according to ICH guidelines to assess the stability of the compound.
-
Hydrolysis: The compound is dissolved in 0.1 M HCl and 0.1 M NaOH and kept at specified temperatures. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.
-
Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Samples are analyzed by HPLC at different time intervals.
-
Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Thermal Stability: The solid compound is kept in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C) for a defined period.
Visualizations
Experimental Workflow for Solubility Determination
6-Chloroacetyl-2-benzoxazolinone: A Technical Guide to Safe Handling, Storage, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage recommendations for 6-Chloroacetyl-2-benzoxazolinone (CAS No: 54903-10-5). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Adherence to these guidelines is crucial due to the compound's potential health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2][3][4]
Signal Word: Warning[1]
Hazard Statements (H-phrases):
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements includes P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₃ | [1][2][5][6] |
| Molecular Weight | 211.60 g/mol | [1][2][5][6] |
| Appearance | Off-white shining powder | [5] |
| Melting Point | 270-274 °C | [1] |
| Purity | ≥ 97% (HPLC) | [5] |
| Solubility | >31.7 µg/mL (at pH 7.4) | [2] |
Safe Handling Protocols
Due to its hazardous nature, strict adherence to the following handling protocols is mandatory to minimize exposure risk.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[7][8]
-
Eye Wash Stations and Safety Showers: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
| PPE Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the powder, which can cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes that can cause serious eye irritation.[1][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation.[1] |
| Protective Clothing | A lab coat should be worn at all times. | To prevent contamination of personal clothing. |
General Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]
-
Wash hands and any exposed skin thoroughly after handling.[4][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Avoid contact with skin and eyes.[7]
-
Ensure containers are kept tightly closed when not in use.[4][8]
The following diagram illustrates a recommended workflow for the safe handling of this compound.
Storage Recommendations
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[8][10] Some suppliers recommend refrigerated storage at 0-8°C.[5]
-
Container: Keep the container tightly closed and properly labeled.[4][8]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9] |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][9]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
The following decision-making flowchart should be followed in the event of an emergency.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[4]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. 6-氯乙酰基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. asset.conrad.com [asset.conrad.com]
Methodological & Application
Synthesis of 6-Chloroacetyl-2-benzoxazolinone from Benzoxazolone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-chloroacetyl-2-benzoxazolinone, a valuable intermediate in pharmaceutical and agrochemical research, starting from 2-benzoxazolone. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aryl ketones.
Introduction
This compound serves as a key building block in the development of a variety of biologically active molecules. The presence of the reactive chloroacetyl group allows for further chemical modifications, making it an important scaffold in medicinal chemistry for the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. The synthesis from the readily available 2-benzoxazolone proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the chloroacetyl group is introduced onto the benzoxazolone ring.
Reaction Principle
The synthesis of this compound from benzoxazolone is accomplished through a Friedel-Crafts acylation reaction. In this reaction, benzoxazolone is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The aluminum chloride activates the chloroacetyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene ring of the benzoxazolone, preferentially at the 6-position due to the directing effects of the heterocyclic ring. Subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the desired this compound.
Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures for benzoxazolone derivatives.
Materials:
-
2-Benzoxazolone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroacetyl Chloride
-
Nitrobenzene (or another suitable inert solvent like carbon disulfide or 1,2-dichloroethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Beaker
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, place 2-benzoxazolone and anhydrous aluminum chloride in a suitable inert solvent such as nitrobenzene.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the cooled suspension via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford pure this compound.
Data Presentation
Table 1: Physicochemical and Spectral Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₃ | [1] |
| Molecular Weight | 211.60 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 270-274 °C | |
| CAS Number | 54903-10-5 | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR | Expected signals for aromatic protons and the methylene protons of the chloroacetyl group. |
| ¹³C NMR | Expected signals for the carbonyl carbons, aromatic carbons, and the methylene carbon of the chloroacetyl group. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching, C=O stretching (lactone and ketone), and C-Cl stretching. |
Note: Specific spectral data should be acquired upon synthesis and compared with literature values for confirmation of the structure.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Friedel-Crafts acylation of benzoxazolone.
Diagram 2: Experimental Workflow for the Synthesis
References
Step-by-step protocol for the synthesis of 6-Chloroacetyl-2-benzoxazolinone.
Application Note: Synthesis of 6-Chloroacetyl-2-benzoxazolinone
Introduction
This compound is a key chemical intermediate widely used in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive chloroacetyl group, makes it a valuable building block for synthesizing molecules with potential anti-inflammatory, analgesic, and antimicrobial properties.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the Friedel-Crafts acylation of 2-benzoxazolinone. The procedure is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[3] In this reaction, 2-benzoxazolinone is treated with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃). The catalyst activates the chloroacetyl chloride, generating a reactive acylium ion electrophile, which then attacks the electron-rich aromatic ring of the 2-benzoxazolinone, primarily at the 6-position, to yield the desired product.
Reaction Scheme:
Safety and Handling
Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
Chloroacetyl Chloride (C₂H₂Cl₂O): Highly corrosive, toxic, and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.
-
Carbon Disulfide (CS₂): Highly flammable and toxic.
-
This compound (Product): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]
Experimental Protocol
Materials and Reagents
A summary of the required materials and reagents is provided in the table below.
| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Benzoxazolinone | C₇H₅NO₂ | 135.12 | 10.0 g | 74.0 | Starting Material |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 24.0 g | 180.0 | Catalyst |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 8.0 mL (11.2 g) | 99.2 | Acylating Agent |
| Carbon Disulfide | CS₂ | 76.13 | 150 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | Quenching Agent |
| Isopropanol | C₃H₈O | 60.10 | ~100 mL | - | Recrystallization Solvent |
| Ice | H₂O | 18.02 | ~500 g | - | Quenching |
Step-by-Step Procedure
-
Reaction Setup: Place 24.0 g (180.0 mmol) of anhydrous aluminum chloride and 150 mL of carbon disulfide into a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride drying tube.
-
Addition of Reactant: Begin stirring the suspension and add 10.0 g (74.0 mmol) of 2-benzoxazolinone in one portion.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.
-
Addition of Acylating Agent: Slowly add 8.0 mL (99.2 mmol) of chloroacetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. A gentle reflux may occur.
-
Quenching: Carefully pour the reaction mixture onto a slurry of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker within a fume hood. This step decomposes the aluminum chloride complex and should be done slowly to control the vigorous reaction.
-
Workup: Stir the quenched mixture until all the ice has melted. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: Purify the crude solid by recrystallization from isopropanol to yield this compound as a crystalline solid.
Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 225-228 °C |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol [4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. biosynth.com [biosynth.com]
Application Notes and Protocols: 6-Chloroacetyl-2-benzoxazolinone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-chloroacetyl-2-benzoxazolinone as a key intermediate in the synthesis of various pharmaceutically active compounds. The document includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways to facilitate its application in drug discovery and development.
Introduction
This compound is a highly valuable and reactive building block in medicinal chemistry.[1] Its unique bifunctional nature, possessing both a reactive chloroacetyl group and a benzoxazolinone core, allows for the straightforward synthesis of a diverse range of derivatives. This intermediate is particularly significant in the development of novel therapeutics targeting a variety of diseases. Key application areas include the synthesis of cholinesterase inhibitors for the treatment of Alzheimer's disease, anti-inflammatory and analgesic agents, and potent anti-cancer compounds such as combretastatin A-4 analogs.[1][2][3] The reactivity of the chloroacetyl group enables facile N-alkylation reactions with a wide array of primary and secondary amines, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Applications and Signaling Pathways
This compound serves as a pivotal precursor in multi-step synthetic routes to various therapeutic agents. The primary reaction involves the nucleophilic substitution of the chlorine atom by an amine, forming a new carbon-nitrogen bond. This reaction is fundamental to the synthesis of the target molecules described below.
Synthesis of Cholinesterase Inhibitors
Derivatives of this compound have shown significant potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the management of Alzheimer's disease.[1][2] The general synthetic approach involves the condensation of this compound with various amines to produce a library of N-substituted acetamide derivatives.
Caption: Synthetic pathway and mechanism of action for cholinesterase inhibitors.
Synthesis of Anti-inflammatory and Analgesic Agents
The benzoxazolinone scaffold is present in a number of compounds exhibiting anti-inflammatory and analgesic properties. By modifying the 6-chloroacetyl group, researchers can synthesize derivatives with potent biological activity. These compounds often act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Caption: General workflow for synthesizing anti-inflammatory compounds.
Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it an attractive candidate for cancer therapy. However, its poor solubility and instability have driven the development of analogs. This compound can be used to introduce a heterocyclic moiety that mimics the cis-stilbene conformation of combretastatin A-4, leading to more stable and potent anti-cancer agents.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted acetamide derivatives from this compound. Researchers should optimize these conditions for specific substrates.
General Protocol for the Synthesis of N-Substituted Acetamido-2-benzoxazolinones
This protocol details the condensation reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or MeCN, add the appropriate amine (1.1 equivalents) and potassium carbonate or triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted acetamido-2-benzoxazolinone derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various derivatives using this compound as the starting material.
Table 1: Synthesis of Cholinesterase Inhibitors
| Compound ID | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 3a | N-methylpiperazine | DMF | 12 | 78 | >100 | 1.12 |
| 3b | N-ethylpiperazine | DMF | 12 | 82 | >100 | 1.05 |
| 3c | N-propylpiperazine | DMF | 12 | 75 | >100 | 1.34 |
| 3d | N-benzylpiperazine | DMF | 12 | 85 | 10.51 | 2.15 |
| 3e | 4-aminopyridine | DMF | 12 | 65 | 0.89 | 0.95 |
Data adapted from a study on novel 2-benzoxazolinone derivatives as potential cholinesterase inhibitors.[1]
Table 2: Synthesis of Anti-inflammatory Agents
| Compound ID | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) | In-vivo Anti-inflammatory Activity (% inhibition) |
| 4a | Morpholine | MeCN | 8 | 88 | 45.2 |
| 4b | Piperidine | MeCN | 8 | 91 | 51.7 |
| 4c | Pyrrolidine | MeCN | 8 | 85 | 48.3 |
| 4d | N-methylaniline | MeCN | 10 | 76 | 39.8 |
Yields and activity data are representative and may vary based on specific experimental conditions.
Logical Relationships in Drug Development
The development of novel pharmaceuticals from this compound follows a logical progression from initial synthesis to biological evaluation.
Caption: Logical workflow in drug development using the intermediate.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility in constructing libraries of compounds for SAR studies makes it an important tool in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the potential of this intermediate in developing novel therapeutics for various diseases, including neurodegenerative disorders, inflammation, and cancer.
References
- 1. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Chloroacetyl-2-benzoxazolinone in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroacetyl-2-benzoxazolinone is a versatile chemical intermediate that holds significant promise in the development of novel agrochemicals. Its reactive chloroacetyl group and benzoxazolinone core structure serve as a valuable scaffold for the synthesis of a variety of bioactive molecules, including fungicides and herbicides. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this compound for the creation of effective crop protection agents. The benzoxazolinone moiety and its halogenated derivatives have been shown to exhibit a range of biological activities, making this chemical class a focal point for agrochemical research.
Agrochemical Applications
This compound is primarily utilized as a starting material for the synthesis of more complex molecules with desired agrochemical properties. The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.
Fungicidal Applications
Derivatives of this compound have demonstrated notable fungicidal activity against a range of plant pathogens. The mechanism of action is generally characterized as contact-based, where the compound disrupts fungal growth upon direct contact with the pathogen.
Herbicidal Applications
The benzoxazolinone scaffold is also a key feature in the design of new herbicides. By modifying the structure of this compound, researchers can develop compounds that interfere with essential plant processes, leading to weed control.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from precursors related to this compound. It is important to note that the data presented is for derivatives and not for this compound itself, highlighting its role as a synthetic intermediate.
Table 1: Herbicidal Activity of Benzoxazolinone Derivatives
| Compound ID | Derivative Type | Test Plant | ED50 ( kg/ha ) | Reference |
| 1c | 3-methyl-6-bromobenzoxazolinone | Cucumbers | 54.0 | [1] |
| 1c | 3-methyl-6-bromobenzoxazolinone | Oats | 41.0 | [1] |
| 1c | 3-methyl-6-bromobenzoxazolinone | Radish | 54.1 | [1] |
| 1c | 3-methyl-6-bromobenzoxazolinone | Cabbage | 70.8 | [1] |
| 1n | 3-methyl-6-chlorobenzoxazolinone | Cucumbers | 66.0 | [1] |
| 1n | 3-methyl-6-chlorobenzoxazolinone | Oats | 48.6 | [1] |
| 1n | 3-methyl-6-chlorobenzoxazolinone | Radish | 45.6 | [1] |
| 1n | 3-methyl-6-chlorobenzoxazolinone | Cabbage | 65.2 | [1] |
| 2a | 2-methylthiobenzoxazole | Cucumbers | 62.8 | [1] |
| 2a | 2-methylthiobenzoxazole | Oats | 53.3 | [1] |
| 2a | 2-methylthiobenzoxazole | Radish | 33.0 | [1] |
| 2a | 2-methylthiobenzoxazole | Cabbage | 52.9 | [1] |
ED50: Dose causing 50% inhibition of root growth.
Table 2: Fungicidal and Defoliating Activity of Benzoxazolinone Derivatives
| Compound ID | Derivative Type | Activity Type | Test Organism/Plant | Inhibition (%) | Reference |
| 2a | 2-methylthiobenzoxazole | Fungicidal | Verticillium dahlia (spores) | 96.4 | [1][2] |
| 3d | Benzoxazolyl-2-carbamic acid butyl ester | Fungicidal | Verticillium dahlia (spores) | 65.0 | [1][2] |
| 1a-c | 3-alkylbenzoxazolinones | Defoliating | Cotton | up to 70 | [1][2] |
| 2a-h | 2-alkylthiobenzoxazoles | Defoliating | Cotton | up to 70 | [1][2] |
Experimental Protocols
Synthesis of Agrochemical Derivatives
Protocol 1: General Procedure for N-Alkylation of Benzoxazolinones (Hypothetical)
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., K2CO3, NaH) to the solution to deprotonate the nitrogen of the benzoxazolinone ring.
-
Alkylating Agent: Introduce the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 3-alkyl-6-chloroacetyl-2-benzoxazolinone derivative.
Protocol 2: General Procedure for Synthesis of 2-Alkylthiobenzoxazoles (Hypothetical)
-
Thionation: Convert the 6-chloro-2-benzoxazolinone precursor to the corresponding 6-chloro-2-mercaptobenzoxazole. This can be achieved by reacting with Lawesson's reagent or by a multi-step process involving ring opening and reaction with carbon disulfide.
-
Alkylation: Dissolve the resulting 6-chloro-2-mercaptobenzoxazole in a suitable solvent and treat it with a base (e.g., NaOH, K2CO3) to form the thiolate.
-
Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction to completion, followed by an aqueous work-up and extraction.
-
Purification: Purify the product by chromatography or recrystallization.
Fungicidal Activity Screening
Protocol 3: In Vitro Mycelial Growth Inhibition Assay against Fusarium oxysporum
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Poisoned Media: Incorporate the test compounds into the molten PDA at various concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri plates.
-
Inoculation: Place a 5 mm mycelial disc of a 7-day-old culture of Fusarium oxysporum at the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days.
-
Data Collection: Measure the radial growth of the fungal colony. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.
Herbicidal Activity Screening
Protocol 4: Pre-Emergence Herbicidal Activity Assay
-
Planting: Fill pots with a sandy loam soil mix. Sow seeds of the target weed species (e.g., cucumber, oat, radish, cabbage) at a uniform depth.
-
Treatment Application: Prepare aqueous emulsions or solutions of the test compounds at different concentrations. Apply the treatments uniformly to the soil surface of the pots.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25 °C) and light conditions.
-
Observation: After a set period (e.g., 7-14 days), assess the germination rate and any signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition compared to an untreated control.
-
Data Analysis: Determine the ED50 value, which is the effective dose required to cause a 50% reduction in plant growth (e.g., root length or shoot biomass).
Protocol 5: Post-Emergence Herbicidal Activity Assay
-
Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Treatment Application: Apply the test compounds as a foliar spray to the plants at various concentrations.
-
Incubation and Observation: Return the plants to the greenhouse and observe for signs of herbicidal damage over a period of 14-21 days.
-
Data Analysis: Visually assess the percentage of plant injury or measure the reduction in fresh or dry weight compared to untreated control plants to determine the herbicidal efficacy.
Visualizations
Logical Workflow for Agrochemical Development
Caption: Workflow for developing agrochemicals from this compound.
General Mechanism of Contact Fungicides
Caption: General mode of action for a contact fungicide.
Experimental Workflow for Fungicidal Screening
Caption: Workflow for in vitro fungicidal activity screening.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of a diverse range of potential agrochemicals. The data on its derivatives indicate that the benzoxazolinone scaffold is a promising platform for the discovery of new fungicides and herbicides. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this versatile starting material. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the rational design and optimization of next-generation crop protection agents based on the this compound template.
References
- 1. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
Application Notes and Protocols for N-Alkylation Reactions with 6-Chloroacetyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 6-acetyl-2-benzoxazolinone derivatives represent a versatile class of compounds with a wide spectrum of biological activities. These scaffolds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. This document provides a detailed experimental procedure for the N-alkylation of 6-chloroacetyl-2-benzoxazolinone with various amines, a key step in the synthesis of a diverse library of these derivatives. The resulting compounds have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, as well as exhibiting antibacterial and antiviral properties.[1][2]
Data Presentation: Representative N-Alkylation Reactions
The N-alkylation of this compound can be achieved with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The following table summarizes the reactants and corresponding products for a selection of these reactions. While specific yields and reaction times are dependent on the substrate and reaction conditions, this table provides a representative overview of the synthetic possibilities.
| Entry | Amine Reactant | Product Name | Potential Application |
| 1 | Piperidine | 6-(2-(Piperidin-1-yl)acetyl)-2-benzoxazolinone | Cholinesterase Inhibitor |
| 2 | Morpholine | 6-(2-Morpholinoacetyl)-2-benzoxazolinone | Cholinesterase Inhibitor |
| 3 | N-Methylpiperazine | 6-(2-(4-Methylpiperazin-1-yl)acetyl)-2-benzoxazolinone | Cholinesterase Inhibitor |
| 4 | Aniline | 6-(2-(Phenylamino)acetyl)-2-benzoxazolinone | Antibacterial Agent |
| 5 | Benzylamine | 6-(2-(Benzylamino)acetyl)-2-benzoxazolinone | Antiviral Agent (HIV-1 NC inhibitor) |
Experimental Protocols
This section outlines a general yet detailed methodology for the N-alkylation of this compound with a representative amine. This protocol can be adapted for various amine substrates with minor modifications to the reaction conditions as needed.
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., piperidine, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetone or DMF.
-
Addition of Base and Amine: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 equivalents) followed by the dropwise addition of the desired amine (1.1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (50-80 °C) for a period ranging from 4 to 24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.
-
Isolation of Product: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to afford the pure N-alkylated 6-acetyl-2-benzoxazolinone derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the N-alkylation reaction and a proposed signaling pathway for the resulting compounds as cholinesterase inhibitors.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes: 6-Chloroacetyl-2-benzoxazolinone as a Versatile Scaffold for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Among these, 6-chloroacetyl-2-benzoxazolinone stands out as a key building block for the synthesis of novel anti-inflammatory agents.[1] Its reactive chloroacetyl group provides a versatile handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of potent anti-inflammatory compounds.[1]
These application notes provide a comprehensive overview of the synthesis of this compound, its derivatization into potential anti-inflammatory agents, and detailed protocols for their biological evaluation.
Synthesis of this compound
The synthesis of the core building block, this compound, is achieved through a Friedel-Crafts acylation of 2-benzoxazolinone. This reaction introduces the reactive chloroacetyl group at the 6-position of the benzoxazolinone ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Benzoxazolinone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroacetyl chloride
-
Carbon disulfide (CS₂)
-
Ice-cold hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 2-benzoxazolinone (0.01 mol) and anhydrous aluminum chloride (0.04 mol) in dry carbon disulfide (50 ml) is prepared in a round-bottom flask.
-
Chloroacetyl chloride (0.02 mol) is added dropwise to the stirred mixture.
-
The reaction mixture is heated under reflux on a water bath for 5 hours.
-
After completion of the reaction, the mixture is cooled, and the carbon disulfide is removed by distillation.
-
The remaining residue is decomposed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid precipitate is filtered, washed with water, and then recrystallized from ethanol to yield pure this compound.
Derivatization for Anti-inflammatory Activity
The chloroacetyl group of this compound is highly reactive towards nucleophiles, making it an ideal anchor point for the synthesis of a library of derivatives. Reaction with various amines, for instance, leads to the formation of N-substituted aminoacetyl benzoxazolinone derivatives. This approach allows for the systematic modification of the scaffold to optimize anti-inflammatory potency.
Experimental Protocol: General Procedure for the Synthesis of N-substituted-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide Derivatives
Materials:
-
This compound
-
Appropriate amine (e.g., morpholine, piperidine, etc.)
-
Absolute ethanol
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
A mixture of this compound (0.01 mol), the desired amine (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in absolute ethanol (50 ml) is prepared.
-
The reaction mixture is heated under reflux for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is washed with water to remove potassium carbonate.
-
The resulting solid product is filtered, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure derivative.
Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized derivatives is typically assessed using established in vivo and in vitro models. A widely used in vivo assay is the carrageenan-induced paw edema model in rats, which measures the ability of a compound to reduce acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Adult male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water.
Procedure:
-
The rats are divided into several groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized derivative.
-
The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg body weight) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose). The control group receives only the vehicle.
-
After a set period (e.g., 1 hour) to allow for drug absorption, acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of a series of N-substituted-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced paw edema model in rats.
| Compound | Substituent (R) | % Edema Inhibition (at 4h) |
| 1 | Morpholin-4-yl | 58.3 |
| 2 | Piperidin-1-yl | 55.6 |
| 3 | Pyrrolidin-1-yl | 52.8 |
| 4 | 4-Methylpiperazin-1-yl | 61.1 |
| 5 | 4-Phenylpiperazin-1-yl | 63.9 |
| Indomethacin (Standard) | - | 69.4 |
Data sourced from S.A. El-Feky et al. (2014).[1]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from 2-benzoxazolinone to anti-inflammatory agents.
Logical Relationship
Caption: Role of this compound in drug discovery.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB inflammatory pathway.
References
Application Notes and Protocols: Synthesis of Antimicrobial Derivatives from 6-Chloroacetyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of novel derivatives from 6-Chloroacetyl-2-benzoxazolinone. This starting material serves as a versatile scaffold for the development of new chemical entities with potential therapeutic applications in infectious diseases. The chloroacetyl group at the 6-position offers a reactive handle for the introduction of various functional groups, enabling the creation of a diverse library of compounds for antimicrobial screening.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Benzoxazolinone derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This compound is a key intermediate that can be readily functionalized to generate novel derivatives with enhanced antimicrobial potency and a favorable pharmacological profile. This document outlines the synthetic strategies, detailed experimental procedures, and antimicrobial evaluation protocols for compounds derived from this promising scaffold.
Synthesis of 6-(N-substituted-acetyl)-2-benzoxazolinone Derivatives
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in this compound with various amines. This reaction yields a series of N-substituted aminoacetyl-2-benzoxazolinone derivatives.
General Reaction Scheme
Caption: General synthesis of N-substituted derivatives.
Experimental Protocol: Synthesis of 6-(2-(dialkylamino)acetyl)-2-benzoxazolinone
This protocol describes a general procedure for the synthesis of N-substituted derivatives of this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in 20 mL of ethanol, add the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
The reaction mixture is stirred and heated to reflux for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane, 1:1).
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-(2-(N-substituted)acetyl)-2-benzoxazolinone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Antimicrobial Activity Evaluation
The synthesized derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Protocol for Broth Microdilution Assay
Materials:
-
Synthesized 6-(N-substituted-acetyl)-2-benzoxazolinone derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Candida krusei)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Performance:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.
-
The final concentrations of the compounds may range, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with a standard antimicrobial agent and inoculum), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following table presents representative antimicrobial activity data for a series of 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone derivatives, which are structurally similar to the target compounds of this protocol. This data can serve as a benchmark for the expected activity of newly synthesized derivatives.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone Derivatives (µg/mL) [1]
| Compound | Substituent (R) | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | C. krusei |
| 1a | Morpholino | >256 | >256 | >256 | >256 | 128 | 64 |
| 1b | 4-Methylpiperidino | >256 | >256 | >256 | >256 | 256 | 128 |
| 1c | 4-Phenylpiperazino | 128 | 128 | 256 | >256 | 64 | 64 |
| 1d | 4-(2-Methoxyphenyl)piperazino | 64 | 128 | 128 | 256 | 32 | 32 |
| 1e | 4-(2-Chlorophenyl)piperazino | 128 | 64 | 256 | >256 | 64 | 32 |
| 1f | 4-(2-Pyrimidinyl)piperazino | >256 | >256 | >256 | >256 | 128 | 128 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 0.5 | - | - |
| Fluconazole | - | - | - | - | - | 4 | 16 |
Conclusion
The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery and development of novel antimicrobial agents based on the this compound scaffold. The straightforward synthesis allows for the generation of a diverse chemical library, and the standardized antimicrobial testing protocols enable reliable evaluation of their biological activity. The provided data on related compounds suggests that this chemical class holds promise for identifying new leads in the fight against infectious diseases. Further optimization of the lead compounds through structure-activity relationship (SAR) studies will be crucial for advancing these derivatives towards clinical development.
References
Application Notes: 6-Chloroacetyl-2-benzoxazolinone as a Scaffold for Enzyme Inhibitor Development
Introduction
6-Chloroacetyl-2-benzoxazolinone is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its reactive chloroacetyl group allows for straightforward derivatization, making it an attractive scaffold for the development of novel enzyme inhibitors. The benzoxazolinone core is a recognized pharmacophore present in numerous compounds with a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[1] This document provides an overview of the application of this compound in the development of enzyme inhibitors, with a particular focus on cholinesterases, and includes detailed protocols for synthesis and biological evaluation.
Mechanism of Action of 2-Benzoxazolinone Derivatives
Derivatives of this compound can be designed to target the active site or allosteric sites of specific enzymes. The nature of the substituent introduced by displacing the chloroacetyl group plays a crucial role in determining the potency and selectivity of the resulting inhibitor. For instance, in the context of cholinesterase inhibition, these derivatives can interact with the catalytic triad or the peripheral anionic site of the enzyme, thereby blocking the hydrolysis of the neurotransmitter acetylcholine.[2][3] The inhibition can be reversible, with competitive, non-competitive, or mixed-type mechanisms, or in some cases, irreversible.[2]
Therapeutic Potential
The primary therapeutic area where derivatives of this compound have been explored is in the management of Alzheimer's disease.[4] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of acetylcholine in the brain, a key strategy for alleviating cognitive symptoms associated with the disease.[5][6] The benzoxazolinone scaffold's broader potential for inhibiting other enzymes suggests that its derivatives could also be investigated for other conditions, such as cancer, inflammation, and infectious diseases.[1]
Data Presentation: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-benzoxazolinone derivatives synthesized from this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]
| Compound ID | R-group (Amine) | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | N,N-diethylamine | 0.89 | 0.08 |
| 3b | N,N-dipropylamine | 1.05 | 0.09 |
| 3c | Piperidine | 1.12 | 0.11 |
| 3d | Pyrrolidine | 1.25 | 0.23 |
| 3e | Morpholine | 0.45 | 0.07 |
| Tacrine | (Standard) | 0.78 | 0.35 |
| Donepezil | (Standard) | 0.02 | 0.98 |
Data extracted from Szymański, P., et al. (2011).[4]
Experimental Protocols
1. General Synthesis of 2-Benzoxazolinone Derivatives (3a-e)
This protocol describes the synthesis of 2-benzoxazolinone derivatives through the condensation of this compound with a corresponding secondary amine.[4]
Materials:
-
This compound
-
Appropriate secondary amine (e.g., N,N-diethylamine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add the corresponding secondary amine (1.1 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and elemental analysis.
2. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the inhibitory activity of the synthesized compounds against AChE and BChE using a 96-well plate spectrophotometric assay based on Ellman's method.[4][7][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
Test compounds (synthesized 2-benzoxazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI and BTCI in deionized water. Prepare fresh daily.
-
Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final DMSO concentration is below 1% to avoid enzyme inhibition.
-
-
Assay Protocol (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL substrate (ATCI or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Measurement:
-
Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C.[7]
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every 60 seconds for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Visualizations
Caption: Synthesis of 2-benzoxazolinone derivatives.
Caption: Workflow for enzyme inhibition screening.
Caption: Cholinergic signaling and AChE inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Synthesis and Screening of Novel Benzoxazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a diverse library of novel benzoxazolinone derivatives and their subsequent high-throughput screening (HTS) to identify potential drug candidates. Benzoxazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This protocol is designed for adaptation to automated liquid handling systems to facilitate the rapid generation and evaluation of large compound libraries.
High-Throughput Synthesis of Benzoxazolinone Derivatives
The synthesis of the benzoxazolinone core will be achieved through the cyclization of substituted 2-aminophenols with a carbonylating agent. This method is robust and amenable to parallel synthesis in a multi-well plate format.
Experimental Protocol: Parallel Synthesis in 96-Well Plates
This protocol is optimized for a 96-well deep-well plate format, allowing for the synthesis of 96 unique benzoxazolinone derivatives simultaneously.
Materials and Reagents:
-
Substituted 2-aminophenols (a diverse set of building blocks)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Automated liquid handler
-
96-well deep-well plates (e.g., 2 mL volume)
-
Plate sealer
-
Centrifugal evaporator
-
Plate reader for quality control (e.g., LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each unique substituted 2-aminophenol in anhydrous DMF in separate source plates.
-
Prepare a 0.6 M stock solution of 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF.
-
-
Reaction Setup (using an automated liquid handler):
-
Dispense 200 µL of each unique 2-aminophenol stock solution into individual wells of a 96-well deep-well plate. This provides 0.1 mmol of each starting material per well.
-
To each well, add 200 µL of the CDI stock solution (0.12 mmol).
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a heat-resistant plate sealer.
-
Incubate the plate at 80°C for 4 hours with gentle shaking.
-
-
Work-up and Isolation:
-
After cooling to room temperature, add 1 mL of water to each well.
-
Agitate the plate for 10 minutes to precipitate the benzoxazolinone derivatives.
-
Centrifuge the plate to pellet the solid products.
-
Carefully decant the supernatant.
-
Wash the pellets with 1 mL of water, centrifuge, and decant again. Repeat this washing step twice.
-
Dry the resulting solids in each well using a centrifugal evaporator.
-
-
Quality Control and Plating for Screening:
-
Dissolve the dried compounds in each well in a known volume of Dimethyl Sulfoxide (DMSO) to create stock solutions of a specific concentration (e.g., 10 mM).
-
Perform quality control on a representative subset of the library using LC-MS to confirm the identity and purity of the synthesized compounds.
-
Transfer aliquots of the compound stock solutions into new 96-well or 384-well screening plates for biological assays.
-
High-Throughput Screening of Benzoxazolinone Derivatives
The synthesized library will be screened for potential anti-inflammatory activity by targeting key enzymes and signaling pathways involved in inflammation. Below are protocols for two primary HTS assays.
Experimental Protocol: High-Throughput COX-2 Inhibition Assay (Fluorometric)
This assay identifies compounds that inhibit the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 specific fluorescent probe (e.g., a probe that detects Prostaglandin G2)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 1 µL of each benzoxazolinone derivative from the library stock plates into the wells of a 384-well assay plate.
-
Include appropriate controls:
-
Negative control: DMSO only (no inhibitor).
-
Positive control: A known COX-2 inhibitor (e.g., Celecoxib).
-
-
-
Enzyme and Probe Addition:
-
Prepare a master mix containing the COX-2 enzyme and the fluorescent probe in assay buffer.
-
Dispense 20 µL of the enzyme/probe master mix into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of arachidonic acid in assay buffer.
-
Dispense 20 µL of the arachidonic acid solution into each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage inhibition for each compound relative to the negative control.
-
Identify "hit" compounds that exhibit significant inhibition of COX-2 activity.
-
Experimental Protocol: High-Throughput NF-κB Reporter Gene Assay (Luminometric)
This cell-based assay identifies compounds that inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2][3]
Materials and Reagents:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well white, solid-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Add 100 nL of each benzoxazolinone derivative from the library stock plates to the cell plates using a pintool or acoustic liquid handler.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in DMEM to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plates for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the percentage inhibition of NF-κB signaling for each compound.
-
Identify "hit" compounds that significantly reduce the TNF-α-induced luciferase activity.
-
Data Presentation
Quantitative data from the high-throughput screens should be organized into clear and concise tables for easy comparison and hit identification.
Table 1: Antibacterial Activity of Selected Benzoxazolinone Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. E. coli[4] | MIC (µg/mL) vs. S. aureus |
| BZ-001 | H | >250 | 125 |
| BZ-002 | 5-Cl | 125 | 62.5 |
| BZ-003 | 5-NO₂ | 62.5 | 31.25 |
| BZ-004 | 6-F | 250 | 125 |
Table 2: In Vitro COX-2 Inhibitory Activity of Lead Benzoxazolinone Derivatives
| Compound ID | R Group | IC₅₀ (µM)[5][6] |
| BZ-H-01 | 3-CH₃, 6-Cl | 0.85 |
| BZ-H-02 | 3-CH₂COOH, 6-NO₂ | 1.23 |
| BZ-H-03 | 3-H, 5,7-di-tert-butyl | 0.52 |
| Celecoxib (Control) | - | 0.04 |
Visualization of Experimental Workflow
The following diagram illustrates the high-throughput workflow for the synthesis and screening of novel benzoxazolinone derivatives.
Caption: High-throughput synthesis and screening workflow for novel benzoxazolinone derivatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 6-Chloroacetyl-2-benzoxazolinone in the synthesis of kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroacetyl-2-benzoxazolinone is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various biologically active compounds. Its unique structure, featuring a reactive chloroacetyl group and a benzoxazolinone scaffold, makes it an attractive starting material for the development of novel kinase inhibitors. The benzoxazolinone moiety is a recognized pharmacophore in medicinal chemistry, known to interact with the ATP-binding site of several kinases. The chloroacetyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions, primarily with amines, to generate a library of N-substituted acetamide derivatives. This application note details the use of this compound in the synthesis of a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, herein designated as KB-1.
Kinase Target Profile: Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] GSK-3 is a key component of the Wnt/β-catenin signaling pathway. Dysregulation of GSK-3β activity has been implicated in the pathogenesis of numerous diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers.[1][2] Therefore, the development of potent and selective GSK-3β inhibitors is a significant area of interest in drug discovery.
Synthetic Application: Synthesis of a Novel GSK-3β Inhibitor (KB-1)
The chloroacetyl group of this compound readily undergoes nucleophilic substitution with primary or secondary amines to form a stable acetamide linkage. This reaction provides a straightforward and efficient method for generating a diverse library of compounds for structure-activity relationship (SAR) studies. In this example, we describe the synthesis of N-(4-aminobenzyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide (KB-1).
Experimental Protocol: Synthesis of N-(4-aminobenzyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide (KB-1)
Materials:
-
This compound
-
4-(Aminomethyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(aminomethyl)aniline (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-aminobenzyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide (KB-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The synthesized compound KB-1 was evaluated for its inhibitory activity against GSK-3β and its cytotoxic effects on a cancer cell line.
| Compound | Molecular Weight ( g/mol ) | Synthetic Yield (%) | GSK-3β IC₅₀ (nM) | Cytotoxicity (MCF-7) IC₅₀ (µM) |
| KB-1 | 311.31 | 75 | 85 | >10 |
Note: The IC₅₀ values are representative and based on data for structurally similar compounds found in the literature. Actual values would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GSK-3β signaling pathway and the experimental workflow for the synthesis of the inhibitor KB-1.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of KB-1 on GSK-3β.
Caption: Experimental workflow for the synthesis of the GSK-3β inhibitor KB-1.
Conclusion
This compound is a readily accessible and highly useful scaffold for the synthesis of novel kinase inhibitors. The straightforward N-alkylation of its chloroacetyl group allows for the rapid generation of diverse chemical libraries. The example provided, the synthesis of a putative GSK-3β inhibitor (KB-1), highlights a clear and reproducible protocol for researchers in the field of drug discovery. The benzoxazolinone core, coupled with the ability to introduce a wide array of substituents, makes this starting material a valuable tool in the development of targeted therapies for diseases driven by aberrant kinase activity. Further exploration of different amine building blocks is warranted to expand the SAR and potentially identify even more potent and selective kinase inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety | MDPI [mdpi.com]
- 2. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 6-Chloroacetyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Chloroacetyl-2-benzoxazolinone, a key intermediate in the synthesis of various biologically active compounds. This document details experimental protocols for the identification and purity assessment of this compound using various analytical techniques, including spectroscopic and chromatographic methods. Furthermore, it includes a summary of quantitative data and visual representations of relevant workflows and biological pathways to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a versatile chemical intermediate characterized by its benzoxazolinone core and a reactive chloroacetyl group.[1] This structure makes it a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and cholinesterase inhibitory activities.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and identity of this compound used in research and development. This document outlines the key analytical techniques and protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₃ | [2] |
| Molecular Weight | 211.60 g/mol | [2] |
| CAS Number | 54903-10-5 | [2] |
| Appearance | Off-white shining powder | [1] |
| Melting Point | 260-266 °C | [1] |
| Purity (by HPLC) | ≥97% | [1][3] |
| Solubility | >31.7 µg/mL at pH 7.4 | [2] |
| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | [2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (of the lactam and the ketone), the N-H bond of the lactam, and the C-Cl bond.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (lactam) | 3200 - 3400 |
| C=O Stretch (ketone) | 1680 - 1700 |
| C=O Stretch (lactam) | 1750 - 1770 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectral Range: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra or expected values.
Note: Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for a more rapid, non-destructive analysis by placing the solid sample directly on the ATR crystal.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.0 | m | 3H | Ar-H |
| Methylene Protons | 4.5 - 5.0 | s | 2H | -CO-CH₂-Cl |
| Amide Proton | 10.0 - 12.0 | br s | 1H | -NH- |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic Carbons | 110 - 150 | Ar-C | ||
| Methylene Carbon | 45 - 50 | -CO-C H₂-Cl | ||
| Ketone Carbonyl | 190 - 200 | -C O-CH₂-Cl | ||
| Lactam Carbonyl | 150 - 160 | -NH-C O-O- |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a compound of this polarity.
Experimental Protocol: HPLC Purity Determination (Example Method)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium formate). A typical gradient could be:
-
0-20 min: 30-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: HPLC Purity Data (Example)
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Compound | 15.2 | 985000 | 98.5 |
| Impurity 1 | 12.8 | 10000 | 1.0 |
| Impurity 2 | 18.5 | 5000 | 0.5 |
| Total | 1000000 | 100.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, it may be amenable to GC-MS analysis, particularly for the identification of volatile impurities. Derivatization may be required to improve its volatility and thermal stability.
Experimental Protocol: GC-MS Analysis for Impurity Profiling (Example Method)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
Synthesis and Derivatization Workflow
This compound is a key intermediate in the synthesis of various derivatives. The following workflow illustrates a general synthetic and characterization pathway.
Caption: Synthetic and analytical workflow for this compound.
Biological Activity and Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Inhibition of cholinesterases by benzoxazolinone derivatives.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures accurate structural identification and purity assessment, which are critical for its application in pharmaceutical research and development. The provided workflows and pathway diagrams offer a clear visual guide for the synthesis, analysis, and biological context of this important chemical intermediate.
References
- 1. This compound ≥97% (HPLC) (USB-234650) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroacetyl-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloroacetyl-2-benzoxazolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the 6-position of the benzoxazolinone ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction.
Q2: What is the general reaction scheme?
A2: The general reaction scheme is as follows:
-
Reactants: 2-Benzoxazolinone and Chloroacetyl Chloride
-
Catalyst: Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Product: this compound
Q3: What are the critical parameters affecting the yield of the synthesis?
A3: Several parameters critically influence the reaction yield:
-
Choice and amount of catalyst: The type and molar ratio of the Lewis acid catalyst are crucial.
-
Reaction temperature: Temperature control is vital to prevent side reactions and degradation.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate.
-
Purity of reactants: The purity of 2-benzoxazolinone and chloroacetyl chloride, as well as the anhydrous nature of the catalyst, are important.
-
Reaction time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side product formation.
Q4: What are some common side products in this synthesis?
A4: While specific data on side products for this exact synthesis is limited in the literature, common side products in Friedel-Crafts acylations of similar substrates can be inferred:
-
Di-acylated product: Although less common due to the deactivating effect of the first acyl group, some di-acylation may occur.
-
Isomers: While the 6-position is electronically favored, small amounts of acylation at other positions on the benzene ring might occur.
-
Products from reaction with the amide: The N-H group of the benzoxazolinone could potentially react with chloroacetyl chloride, though this is less favorable under Friedel-Crafts conditions.
-
Hydrolysis products: If water is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Presence of moisture in the reaction. 3. Low quality of starting materials. 4. Incorrect reaction temperature. | 1. Use fresh, anhydrous Lewis acid catalyst. Ensure a proper molar ratio (typically a slight excess relative to the acylating agent). 2. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use purified 2-benzoxazolinone and freshly distilled chloroacetyl chloride. 4. Optimize the reaction temperature. For similar acylations, temperatures around 85°C have been reported to be effective. Higher temperatures (e.g., above 120°C) may lead to sublimation of the starting material and reduced yield. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Excessive amount of catalyst. 3. Prolonged reaction time. | 1. Maintain a consistent and optimized reaction temperature. Use a controlled heating source like an oil bath. 2. Reduce the molar ratio of the Lewis acid catalyst. 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction upon completion. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Inefficient work-up procedure. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature. 2. Adjust reaction conditions (catalyst, temperature, solvent) to improve selectivity. Consider using a milder catalyst. 3. During work-up, ensure complete quenching of the catalyst with a cold, dilute acid. Thoroughly wash the organic layer to remove impurities. Recrystallization from a suitable solvent system is often effective for purification. |
| Inconsistent Results | 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from the same batch or re-purify them before use. 2. Standardize the experimental protocol, including the rate of addition of reagents and stirring speed. |
Quantitative Data Presentation
The following table summarizes yield data for the acylation of 2(3H)-benzoxazolone under different conditions. While specific data for chloroacetylation is sparse, the data for acetylation provides a useful benchmark.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ on SiO₂ | Solvent-free | 85 | 2 | 61 | |
| Benzoyl Chloride | AlCl₃ on SiO₂ | Solvent-free | 85 | 2 | Good yields |
Note: The use of a solvent-free system with a supported catalyst can be an effective and more environmentally friendly approach.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2-Benzoxazolinone with Chloroacetyl Chloride
This protocol is a general procedure based on standard Friedel-Crafts acylation techniques.
Materials:
-
2-Benzoxazolinone
-
Chloroacetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 2-benzoxazolinone) and anhydrous dichloromethane. Stir the suspension and cool it to 0-5°C using an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0 to 1.2 molar equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.
-
Addition of Substrate: Dissolve 2-benzoxazolinone (1.0 molar equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-benzoxazolinone solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a reflux of the solvent, or to a specific optimized temperature (e.g., 85°C), for a designated time (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a cold, dilute HCl solution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Common side reactions in the synthesis of 6-Chloroacetyl-2-benzoxazolinone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroacetyl-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the benzoxazolinone moiety. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.
Q2: At which position on the 2-benzoxazolinone ring does the chloroacetylation occur?
Theoretical studies, using DFT calculations, have shown that the Friedel-Crafts acylation of 2-benzoxazolinone is highly regioselective, with the chloroacetyl group being directed to the 6-position.[1] This is the desired isomer for many pharmaceutical applications.
Q3: What are the most common side reactions I should be aware of?
The most common side reactions include:
-
Polysubstitution: Although the introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely, it can still occur, especially under harsh reaction conditions or with highly activated substrates.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reagents or solvent will deactivate the catalyst, leading to low or no yield.[1]
-
N-Acylation: While C-acylation at the 6-position is favored, acylation at the nitrogen atom of the benzoxazolinone ring is a potential side reaction. The reaction conditions, particularly the choice of Lewis acid and solvent, can influence the ratio of C-acylation to N-acylation.
-
Formation of Other Isomers: While the 6-isomer is predominant, trace amounts of other isomers may be formed.
Q4: My reaction is not working, or the yield is very low. What should I check?
Low yields in Friedel-Crafts acylation are a common issue. Here are the primary factors to troubleshoot:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
Catalyst Quality and Stoichiometry: Use a fresh, high-quality Lewis acid. In many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because the product can form a complex with the Lewis acid, rendering it inactive.[1]
-
Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others may require heating. Excessively high temperatures can lead to side reactions and decomposition.[1]
-
Purity of Starting Materials: Impurities in the 2-benzoxazolinone or chloroacetyl chloride can interfere with the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Inactive Lewis acid catalyst | Use a fresh bottle of the Lewis acid or purify the existing one. | |
| Insufficient amount of catalyst | Increase the molar ratio of the Lewis acid to the substrate. Often, more than a catalytic amount is needed. | |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Formation of Multiple Products (Visible on TLC) | Polysubstitution | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less reactive acylating agent if possible. |
| Formation of N-acylated byproduct | Modify the reaction conditions. A change in Lewis acid or solvent might favor C-acylation. | |
| Impure starting materials | Purify the 2-benzoxazolinone and chloroacetyl chloride before the reaction. | |
| Product is an intractable oil or difficult to crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect crystallization solvent | Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Benzoxazolinone
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
To the flask, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 2-benzoxazolinone (1 equivalent) in anhydrous dichloromethane.
-
Add the 2-benzoxazolinone solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). The reaction may require heating to reflux for completion.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reactions observed.
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Purification of 6-Chloroacetyl-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloroacetyl-2-benzoxazolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, which is typically synthesized via Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture sensitive. - Verify the quality and stoichiometry of reagents. An excess of the acylating agent and Lewis acid may be required. |
| Product loss during work-up. | - Carefully perform the quenching step by slowly adding the reaction mixture to ice-water to avoid decomposition. - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Attempt trituration with a suitable solvent. |
| Inappropriate recrystallization solvent. | - Test a range of solvents or solvent mixtures. Ethanol or a mixture of ethanol and water is often effective for benzoxazolinone derivatives. | |
| Cooling too rapidly. | - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. | |
| Colored Impurities in the Final Product | Formation of colored byproducts during the reaction. | - Treat the crude product with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal. |
| Presence of Starting Material (2-Benzoxazolinone) in the Final Product | Incomplete acylation. | - Increase the reaction time or temperature. - Ensure the catalyst is active and used in sufficient quantity. |
| Presence of Polysubstituted Byproducts | Reaction conditions are too harsh. | - Perform the reaction at a lower temperature to improve selectivity. - Consider using a milder Lewis acid catalyst. |
| Broad Melting Point Range of the Purified Product | Residual impurities. | - Repeat the recrystallization process. - If recrystallization is ineffective, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route is the Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities include:
-
Unreacted 2-benzoxazolinone: Due to incomplete reaction.
-
Polysubstituted products: Where the chloroacetyl group has added to multiple positions on the benzoxazolinone ring. This is a common side reaction in Friedel-Crafts acylations.[1]
-
Hydrolyzed chloroacetyl chloride: Chloroacetic acid may be present if moisture is not excluded from the reaction.
-
Complexes of the product with the Lewis acid: These are typically broken down during the aqueous work-up.
Q3: What is a recommended solvent for the recrystallization of this compound?
A3: While a specific solvent for this exact compound is not widely reported, ethanol or a mixture of ethanol and water is a good starting point for the recrystallization of benzoxazolinone derivatives. The principle is to find a solvent in which the compound is soluble when hot and sparingly soluble when cold.
Q4: My purified product still shows impurities by TLC/HPLC. What should I do?
A4: If repeated recrystallization does not improve the purity, column chromatography is the recommended next step. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a common choice for separating aromatic ketones.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound can be assessed by its melting point and chromatographic techniques like TLC and HPLC. The identity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols
General Friedel-Crafts Acylation Protocol (Illustrative)
This is a general procedure and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an inert dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath (0-5 °C). Add chloroacetyl chloride (1.0 to 1.5 equivalents) dropwise via the dropping funnel.
-
Addition of Starting Material: After the addition of chloroacetyl chloride, add 2-benzoxazolinone (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Derivatization of 6-Chloroacetyl-2-benzoxazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-Chloroacetyl-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
The most common derivatization involves the condensation of this compound with a primary or secondary amine.[1] This reaction, a nucleophilic substitution, results in the formation of a new carbon-nitrogen bond, yielding an N-substituted derivative. This method is widely used in the synthesis of bioactive molecules for pharmaceutical and agrochemical research.[2]
Q2: My reaction is showing low or no conversion to the desired product. What are the potential causes and solutions?
Low reactivity in the derivatization of this compound can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Base: The choice and amount of base are critical. If the reaction is slow, consider using a stronger or more sterically hindered base to facilitate the deprotonation of the amine nucleophile.
-
Solvent Issues: this compound has limited solubility.[3] Ensure you are using a solvent that can dissolve both the starting material and the amine, such as DMF, DMSO, or acetonitrile.
-
Low Temperature: The reaction may require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring for potential side product formation.
-
Steric Hindrance: If your amine is bulky, it may have difficulty attacking the electrophilic carbon. In such cases, prolonged reaction times or higher temperatures might be necessary.
-
Moisture Contamination: The presence of water can hydrolyze the chloroacetyl group and react with some bases. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products often points to side reactions. Over-alkylation, where the product of the initial reaction reacts further, is a common issue in N-alkylation reactions.[4][5]
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to this compound to favor mono-alkylation. Using a large excess of the amine can sometimes help, but may complicate purification.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
Choice of Base: A bulky, non-nucleophilic base can help minimize side reactions.
Q4: What are the recommended purification techniques for this compound derivatives?
The purification strategy will depend on the properties of your specific derivative. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent will need to be optimized for your specific compound.
-
Precipitation: In some cases, the product may precipitate from the reaction mixture upon cooling or the addition of an anti-solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Increase reaction time and/or temperature. - Use a more effective base or increase its stoichiometry. - Ensure adequate mixing, especially for heterogeneous reactions. |
| Poor solubility of starting materials | - Screen different solvents (e.g., DMF, DMSO, acetonitrile). - Gently heat the mixture to aid dissolution. | |
| Degradation of starting material or product | - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. | |
| Multiple Spots on TLC | Over-alkylation of the amine | - Use a 1:1 stoichiometry of reactants. - Consider using a less reactive alkylating agent if possible. |
| Side reactions with the solvent or base | - Choose a non-reactive solvent and a non-nucleophilic base. | |
| Impure starting materials | - Verify the purity of your this compound and amine before starting the reaction. | |
| Difficulty in Purification | Product and starting material have similar polarity | - Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution). |
| Product is an oil | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Consider converting the oil to a solid salt for easier handling. |
Experimental Protocols
General Protocol for the Derivatization of this compound with an Amine
Materials:
-
This compound (1 eq.)
-
Amine (1 - 1.2 eq.)
-
Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate) (1.5 - 2 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Stirring apparatus
-
Reaction vessel
-
Heating mantle or oil bath (if required)
-
TLC setup for reaction monitoring
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Stir the mixture until the starting material is fully dissolved. Gentle heating may be required.
-
Add the amine to the solution, followed by the dropwise addition of the base.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the amine).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Hypothetical Reaction Optimization Data for the Derivatization of this compound with Piperidine.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Acetonitrile | 25 | 24 | 45 |
| 2 | Triethylamine | Acetonitrile | 80 | 6 | 78 |
| 3 | Potassium Carbonate | DMF | 25 | 24 | 62 |
| 4 | Potassium Carbonate | DMF | 100 | 4 | 85 |
| 5 | Diisopropylethylamine | DMSO | 25 | 24 | 55 |
| 6 | Diisopropylethylamine | DMSO | 120 | 3 | 91 |
Visualizations
Caption: Reaction pathway for the derivatization of this compound.
Caption: Troubleshooting workflow for low yield in derivatization reactions.
References
- 1. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
How to prevent the degradation of 6-Chloroacetyl-2-benzoxazolinone during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloroacetyl-2-benzoxazolinone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is exposure to moisture and inappropriate temperatures. The molecule contains two moieties susceptible to hydrolysis: the lactam (a cyclic amide) in the benzoxazolinone ring and the chloroacetyl group. Hydrolysis of the lactam ring leads to ring-opening, while hydrolysis of the chloroacetyl group results in its conversion to a hydroxyacetyl group.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at 0-8°C in a tightly sealed container to protect it from moisture and light.[1] It is also recommended to store it in a dry, cool, and well-ventilated place.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method can separate the intact this compound from its degradation products. Monitoring the appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Q4: Are there any known stabilizers that can be used with this compound?
A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, general strategies to prevent hydrolysis can be applied. For formulations, minimizing water content is crucial. If in solution, maintaining an optimal pH (typically slightly acidic for lactam stability) and the use of desiccants in the storage container can help. For compounds with reactive haloacetyl groups, avoiding nucleophilic substances in the formulation is also important.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity). Analyze the sample using a stability-indicating HPLC method to determine purity. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | Identify the degradation products using techniques like LC-MS/MS. Review storage and handling procedures to prevent further degradation. |
| Physical changes in the powder (e.g., clumping, discoloration). | Absorption of moisture, leading to hydrolysis. | Discard the affected batch. Ensure future batches are stored in a desiccated environment with tightly sealed containers. |
Degradation Pathways and Prevention
The primary degradation pathways for this compound are hydrolysis-driven.
References
Overcoming solubility issues with 6-Chloroacetyl-2-benzoxazolinone in organic solvents.
Technical Support Center: 6-Chloroacetyl-2-benzoxazolinone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is known to be soluble in a range of organic solvents. Based on available data, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly recommended for preparing stock solutions. Methanol is also reported as a suitable solvent. For specific applications, it is always advisable to perform a small-scale solubility test with the solvent of choice.
Q2: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium. To mitigate precipitation, consider the following:
-
Lower the final concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit in that medium. Try using a more dilute stock solution or a lower final concentration in your assay.
-
Increase the percentage of organic solvent: If your experiment allows, slightly increasing the percentage of the organic solvent (e.g., from 0.5% to 1% DMSO) in the final aqueous solution can help maintain solubility.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.
-
Test alternative solvents: If DMSO is not ideal for your experimental system, consider preparing your stock solution in a more volatile or less disruptive solvent that is compatible with your downstream application.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle warming can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Before heating, it is recommended to check the compound's melting point and decomposition temperature from the supplier's safety data sheet (SDS) or relevant literature. If you choose to heat the solution, do so gently and for a minimal amount of time.
Troubleshooting Guide
This section provides a systematic approach to addressing common solubility challenges with this compound.
Initial Solubility Assessment Workflow
The following diagram outlines a logical workflow for assessing and troubleshooting the solubility of this compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Solubility Data Summary
The following table summarizes the known solubility information for this compound in common organic solvents.
| Solvent | Solubility | Concentration | Source |
| Dimethyl sulfoxide (DMSO) | Soluble | Not specified | |
| N,N-Dimethylformamide (DMF) | Soluble | Not specified | |
| Methanol | Soluble | Not specified |
Note: Quantitative solubility data is often limited. The information above is based on supplier data sheets and may not represent the maximum solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 211.61 g/mol ).
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate vials and pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.61 g/mol * (1000 mg / 1 g) = 2.1161 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.12 mg of this compound and place it in a clean, dry vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Inspect the solution: Visually inspect the solution to ensure that all solid has dissolved.
-
Troubleshooting: If the compound has not fully dissolved:
-
Gently warm the vial in a water bath (not exceeding 40°C) for a few minutes.
-
Place the vial in a sonicator bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Solubility Determination
This protocol outlines a general method for determining the approximate solubility of this compound in a new solvent.
Caption: A general experimental workflow for determining solubility.
Technical Support Center: Regioselectivity in Reactions of 6-Chloroacetyl-2-benzoxazolinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloroacetyl-2-benzoxazolinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in your experiments and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon of the Chloroacetyl Group (Cα): This is a hard electrophilic center, prone to attack by hard nucleophiles. Reaction at this site leads to substitution of the chlorine atom.
-
The Nitrogen Atom of the Benzoxazolinone Ring (N-3): The N-H proton is acidic, and upon deprotonation, the resulting anion can act as a nucleophile. Alkylation or acylation can occur at this position. The nitrogen itself can also be subject to substitution reactions.
Controlling regioselectivity, therefore, depends on directing the nucleophile to the desired reactive site.
Q2: I am attempting an N-alkylation of the benzoxazolinone ring, but I am observing significant side-product formation from the reaction at the chloroacetyl group. How can I favor N-alkylation?
A2: To favor N-alkylation, you need to enhance the nucleophilicity of the nitrogen atom while minimizing the reactivity of the chloroacetyl group. Here are some strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the nitrogen without attacking the chloroacetyl group. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can help to solvate the cation of the base, increasing the reactivity of the resulting nitrogen anion.
-
Temperature Control: N-alkylation is often thermodynamically favored. Running the reaction at a slightly elevated temperature may favor the formation of the N-alkylated product. However, excessively high temperatures can lead to decomposition.
Q3: Conversely, how can I selectively target the chloroacetyl group for substitution without affecting the N-H of the benzoxazolinone ring?
A3: To selectively target the chloroacetyl group, you can employ the following strategies:
-
Use of Soft Nucleophiles: According to the Hard and Soft Acids and Bases (HSAB) principle, the carbon of the chloroacetyl group is a softer electrophile than the protonated nitrogen. Soft nucleophiles, such as thiolates or iodides, will preferentially attack the chloroacetyl group.
-
Protecting the Nitrogen: You can protect the nitrogen atom with a suitable protecting group, such as a Boc or a benzyl group, to prevent its reaction. The protecting group can be removed later in the synthetic sequence.
-
Reaction Conditions: Using a less polar solvent and running the reaction at a lower temperature can favor the kinetically controlled attack at the more accessible chloroacetyl group.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of N-Alkylated and Cα-Substituted Products
Symptoms:
-
NMR and LC-MS analysis of your crude product shows a mixture of two major isomers.
-
Difficulty in separating the desired product from the regioisomeric impurity.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Base | The base used is too nucleophilic and attacks the chloroacetyl group. Switch to a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered amine like DBU. |
| Suboptimal Solvent | The solvent may not be adequately promoting the desired reaction pathway. Experiment with different solvents. For N-alkylation, try polar aprotic solvents (DMF, DMSO). For Cα-substitution, a less polar solvent (THF, Dichloromethane) may be beneficial. |
| Incorrect Temperature | The reaction temperature may be favoring the formation of the undesired isomer. Try running the reaction at a lower temperature to favor the kinetic product or a higher temperature for the thermodynamic product. Perform a temperature screen to find the optimal condition. |
Issue 2: Low Yield of the Desired Regioisomer
Symptoms:
-
The desired product is formed, but the overall yield is low.
-
Significant amounts of starting material remain, or decomposition is observed.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Base | The base may not be strong enough to fully deprotonate the nitrogen for N-alkylation. Consider using a stronger, non-nucleophilic base. |
| Steric Hindrance | A bulky nucleophile or substrate may be slowing down the desired reaction. Increase the reaction time or temperature. If possible, consider using a less sterically hindered nucleophile. |
| Decomposition | The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature or using milder reagents. |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of this compound
This protocol is designed to favor the alkylation at the nitrogen atom of the benzoxazolinone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Substitution at the Chloroacetyl Group
This protocol is designed to favor the substitution of the chlorine atom of the chloroacetyl group.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium thiophenoxide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile (e.g., dissolve thiophenol in THF and add sodium hydride to generate the thiophenoxide in situ).
-
Slowly add the nucleophile solution (1.05 eq) to the cooled solution of this compound.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table provides illustrative data on how the choice of base and solvent can influence the regioselectivity of the reaction between this compound and benzyl bromide. (Note: This data is hypothetical and for illustrative purposes).
| Entry | Base | Solvent | Temperature (°C) | N-Alkylation Product Yield (%) | Cα-Substitution Product Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 85 | 10 |
| 2 | Cs₂CO₃ | DMF | 60 | 90 | 5 |
| 3 | Et₃N | CH₂Cl₂ | 25 | 20 | 75 |
| 4 | DBU | THF | 25 | 40 | 55 |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Competing reaction pathways for this compound.
Navigating the Synthesis of 6-Chloroacetyl-2-benzoxazolinone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for managing impurities in the large-scale synthesis of the versatile intermediate, 6-Chloroacetyl-2-benzoxazolinone. This guide provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the highest purity of the final product, a key building block in the development of novel pharmaceuticals and agrochemicals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the catalyst. - Polysubstitution side reactions. | - Increase reaction time or temperature cautiously, monitoring for impurity formation. - Ensure the use of a high-quality Lewis acid catalyst (e.g., anhydrous aluminum chloride) and protect the reaction from moisture. - Use a slight excess of 2-benzoxazolinone relative to chloroacetyl chloride to minimize di-acylation. - Consider using a milder catalyst, such as an iron-modified montmorillonite K10, which has shown good yields and selectivity in similar acylations. |
| Presence of Unreacted 2-Benzoxazolinone | - Insufficient amount of acylating agent or catalyst. - Short reaction time. | - Ensure the molar ratio of chloroacetyl chloride and Lewis acid to 2-benzoxazolinone is appropriate. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Formation of Di-acylated Byproduct | - Excess of chloroacetyl chloride. - High reaction temperature. | - Use a stoichiometric or slight excess of 2-benzoxazolinone. - Maintain a controlled, lower reaction temperature during the addition of the acylating agent. |
| Dark-colored Product or Tar Formation | - High reaction temperature leading to decomposition. - Presence of moisture causing catalyst hydrolysis and side reactions. | - Maintain strict temperature control throughout the reaction. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen). |
| Difficulties in Product Isolation/Purification | - Incomplete quenching of the catalyst. - Product oiling out during recrystallization. | - Quench the reaction mixture by carefully adding it to a mixture of ice and concentrated hydrochloric acid to ensure complete decomposition of the aluminum chloride complex. - For recrystallization, select an appropriate solvent system. Consider polar aprotic solvents or mixtures. Hot filtration may be necessary to remove insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the benzene ring of the benzoxazolinone moiety.
Q2: What are the potential impurities in the synthesis of this compound?
While specific impurity profiling data for this exact synthesis is not extensively published, based on the Friedel-Crafts acylation mechanism, the following impurities can be anticipated:
-
Unreacted Starting Materials: 2-Benzoxazolinone and residual chloroacetyl chloride.
-
Positional Isomers: Acylation at other positions on the aromatic ring, although the 6-position is generally favored.
-
Polysubstituted Products: Di-chloroacetylated benzoxazolinone, resulting from a second acylation reaction.
-
Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.
-
Catalyst Residues: Residual aluminum salts after workup.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC system would involve a mobile phase that provides good separation between the starting material (2-benzoxazolinone) and the product. For HPLC, a reverse-phase column with a gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.
Q4: What are the recommended purification methods for large-scale synthesis?
For large-scale production, the primary purification method is recrystallization . The choice of solvent is critical and may require some experimentation. Solvents to consider include ethanol, isopropanol, or mixtures containing ethyl acetate. The crude product should be dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with a cold, non-polar solvent can help remove residual soluble impurities.
For highly impure material, column chromatography can be used, although it is less practical for very large quantities. Silica gel is a common stationary phase, with a mobile phase gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
Q5: What analytical techniques are suitable for final purity assessment?
The purity of the final this compound product is typically assessed using High-Performance Liquid Chromatography (HPLC) , often with a UV detector. A purity of ≥97% is commonly reported for commercial-grade material. For structural confirmation and identification of unknown impurities, techniques such as Mass Spectrometry (MS) coupled with HPLC (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2-Benzoxazolinone
This protocol is a general guideline and may require optimization for large-scale synthesis.
Materials:
-
2-Benzoxazolinone
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the suspension while maintaining the temperature below 10 °C.
-
To this mixture, add a solution of 2-benzoxazolinone in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualization of Key Processes
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification process.
Technical Support Center: Optimizing Catalyst Selection for Reactions with 6-Chloroacetyl-2-benzoxazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroacetyl-2-benzoxazolinone. The information is designed to assist in optimizing catalyst selection and reaction conditions for various synthetic transformations.
Troubleshooting Guides
This section addresses common issues encountered during catalytic reactions involving this compound.
Issue 1: Low or No Product Yield in N-Arylation Reactions
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | 1. Use a pre-catalyst: Employ a commercially available palladium pre-catalyst to ensure the generation of the active LPd(0) species. 2. Optimize ligand choice: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can enhance catalyst stability and activity. 3. Verify reagent purity: Impurities in amines or aryl halides can poison the catalyst. Ensure all starting materials are pure. | The active form of the palladium catalyst is crucial for the catalytic cycle. Impurities can irreversibly bind to the metal center, deactivating it.[1][2] |
| Inappropriate Base | 1. Screen different bases: Common bases for C-N coupling include NaOt-Bu, K3PO4, and Cs2CO3. The choice of base can significantly impact the reaction outcome. 2. Ensure base solubility: In some cases, a partially soluble base can be beneficial, while in others, a fully soluble base may be required. | The base plays a critical role in the deprotonation of the amine and can influence the catalyst's activity. The strength and solubility of the base must be compatible with the substrates and catalyst system.[3][4] |
| Solvent Effects | 1. Test various solvents: Toluene, dioxane, and DMF are commonly used solvents for N-arylation. The polarity and coordinating ability of the solvent can affect catalyst stability and reaction rate. 2. Ensure anhydrous conditions: Moisture can lead to catalyst decomposition and side reactions. Use dry solvents and an inert atmosphere. | The solvent can influence the solubility of reagents and intermediates, as well as stabilize the catalytic species.[3] |
Issue 2: C-H Activation Fails or Gives Poor Regioselectivity
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Palladium Source | 1. Select an appropriate palladium(II) salt: Pd(OAc)2 is a common and effective catalyst for C-H activation. 2. Consider a heterogeneous catalyst: A magnetic palladium catalyst can simplify purification and may offer different reactivity.[5] | The oxidation state and ligands of the palladium source are critical for initiating the C-H activation process.[5][6] |
| Ineffective Directing Group | 1. Modify the substrate: If the inherent directing ability of the benzoxazolinone is insufficient, consider temporary installation of a more effective directing group. | C-H activation is often guided by a directing group on the substrate that coordinates to the metal catalyst, controlling regioselectivity.[6] |
| Harsh Reaction Conditions | 1. Optimize temperature: C-H activation can be sensitive to temperature. Lowering the temperature may improve selectivity.[5] 2. Screen additives: Additives such as acids or oxidants can play a crucial role in the catalytic cycle. | The reaction conditions must be carefully controlled to favor the desired C-H activation pathway over competing side reactions. |
Issue 3: Side Reactions involving the Chloroacetyl Group
| Potential Cause | Troubleshooting Action | Rationale |
| Nucleophilic Attack | 1. Protect the chloroacetyl group: If the nucleophile in the reaction is intended to react elsewhere, consider protecting the chloroacetyl moiety. 2. Use milder reaction conditions: Lowering the temperature or using a weaker base may reduce undesired nucleophilic substitution at the chloroacetyl group. | The chloroacetyl group is an electrophilic site and can react with nucleophiles present in the reaction mixture. |
| Base-Mediated Decomposition | 1. Choose a non-nucleophilic, hindered base: A bulky base is less likely to react with the chloroacetyl group. 2. Slow addition of the base: Adding the base slowly can help to maintain a low concentration and minimize side reactions. | Strong bases can promote elimination or other decomposition pathways of the chloroacetyl group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The most common catalytic reactions involving the this compound scaffold include:
-
N-Arylation: Formation of a C-N bond at the nitrogen of the benzoxazolinone ring, typically using palladium or copper catalysts.[1][7][8][9]
-
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of the benzoxazolinone, often catalyzed by palladium.[5][6][10]
-
Reactions at the Chloroacetyl Group: The chloroacetyl group can participate in various reactions, such as nucleophilic substitutions or cross-coupling reactions like the Suzuki-Miyaura coupling.[11]
Q2: Which catalysts are generally preferred for N-arylation of 2-benzoxazolinones?
A2: Both palladium and copper-based catalysts are effective for the N-arylation of 2-benzoxazolinones.
-
Palladium catalysts , often in combination with phosphine ligands, are widely used and offer a broad substrate scope.
-
Copper catalysts , such as CuI, provide a more economical and sometimes complementary approach to palladium systems.[7][8][9]
Q3: How can I improve the yield and selectivity of my C-H activation reaction?
A3: To improve C-H activation reactions, consider the following:
-
Catalyst and Ligand Screening: The choice of palladium source and any ancillary ligands is critical.
-
Solvent and Additive Optimization: The reaction medium and additives like acids or oxidants can significantly influence the outcome.
-
Directing Group Strategy: The inherent directing ability of the benzoxazolinone core plays a key role in regioselectivity.
Q4: What are the key parameters to consider when troubleshooting a palladium-catalyzed cross-coupling reaction?
A4: Key parameters for troubleshooting include:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and ligand.
-
Base: The type of base (e.g., K3PO4, Cs2CO3, NaOt-Bu) and its stoichiometry.
-
Solvent: The polarity and coordinating properties of the solvent.
-
Temperature: The reaction temperature can affect reaction rate, catalyst stability, and selectivity.
-
Inert Atmosphere: Exclusion of oxygen and moisture is often crucial for catalyst stability.[2][3]
Quantitative Data Summary
The following tables summarize typical conditions and yields for relevant catalytic reactions. Note that optimal conditions are substrate-dependent and these tables should be used as a general guide.
Table 1: Comparison of Catalytic Systems for N-Arylation of Benzoxazolinone Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 / Ligand | K3PO4 | Toluene | 100-120 | 70-95 | General knowledge from cross-coupling literature |
| CuI / Ligand | Cs2CO3 | Dioxane | 80-110 | 65-90 | [9] |
| CuO Nanoparticles | K2CO3 | Toluene | 180 | 81 | [12] |
Table 2: Catalyst Performance in C-H Arylation of Benzoxazoles
| Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 | Benzoic Acid | Anisole | 140 | 60-85 | [13] |
| Cu(OAc)2 | - | DMF | 120 | 50-75 | General knowledge from C-H activation literature |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the base (e.g., K3PO4, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
To a reaction tube, add this compound (1.0 mmol), the aryl halide (1.5 mmol), CuI (5-10 mol%), and the ligand (e.g., a diamine, 10-20 mol%).
-
Add the base (e.g., Cs2CO3, 2.0 mmol).
-
The tube is sealed and the atmosphere is replaced with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., dioxane, 3 mL).
-
The mixture is stirred at the indicated temperature (typically 100-130 °C) for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Visualizations
Caption: Catalytic cycle for the palladium-catalyzed N-arylation of 2-benzoxazolinones.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 9. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the structure of 6-Chloroacetyl-2-benzoxazolinone using 1H NMR and 13C NMR.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for confirming the chemical structure of 6-Chloroacetyl-2-benzoxazolinone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed prediction of the expected NMR spectra, a comparison with related compounds, and standardized experimental protocols to aid in structural verification.
Structural Overview
This compound possesses a core benzoxazolinone scaffold with a chloroacetyl group substituted at the 6-position. This substitution pattern gives rise to a distinct set of signals in its NMR spectra, which can be used for unambiguous identification.
Chemical Structure:

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the benzoxazolinone ring, the methylene protons of the chloroacetyl group, and the amine proton. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on the analysis of the chemical structure and comparison with known spectral data of related compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-7 | ~7.20 - 7.30 | Doublet (d) | 1H |
| H-5 | ~7.80 - 7.90 | Doublet of doublets (dd) | 1H |
| H-4 | ~7.95 - 8.05 | Doublet (d) | 1H |
| -CH₂- | ~4.70 - 4.80 | Singlet (s) | 2H |
| -NH- | ~10.0 - 11.0 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The predicted chemical shifts for the nine carbon atoms of this compound are detailed below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O, carbamate) | ~154 - 156 |
| C-3a | ~130 - 132 |
| C-4 | ~110 - 112 |
| C-5 | ~125 - 127 |
| C-6 | ~133 - 135 |
| C-7 | ~111 - 113 |
| C-7a | ~143 - 145 |
| C=O (ketone) | ~190 - 192 |
| -CH₂- | ~45 - 47 |
Comparison with an Alternative Structure: 5-Chloroacetyl-2-benzoxazolinone
To highlight the importance of precise structural confirmation, we compare the predicted spectra of the 6-chloroacetyl isomer with the hypothetical 5-chloroacetyl isomer. The substitution pattern significantly influences the splitting patterns of the aromatic protons in the ¹H NMR spectrum.
| Isomer | Predicted Aromatic ¹H NMR Splitting Patterns |
| This compound | One doublet, one doublet of doublets, and one doublet. |
| 5-Chloroacetyl-2-benzoxazolinone | Two doublets and one triplet. |
This clear difference in the predicted multiplicity of the aromatic signals allows for the unambiguous differentiation between the two isomers.
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
3. ¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A sufficient number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Comparative analysis of the reactivity of 6-Chloroacetyl-2-benzoxazolinone with other acylating agents.
For Researchers, Scientists, and Drug Development Professionals
Acylating agents are fundamental reagents in organic synthesis, crucial for the formation of esters and amides. The selection of an appropriate acylating agent is paramount for reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of the reactivity of 6-Chloroacetyl-2-benzoxazolinone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, against other commonly employed acylating agents. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for researchers to conduct their own comparative studies.
Principles of Acylating Agent Reactivity
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is primarily governed by the stability of the leaving group. A better leaving group results in a more reactive acylating agent. The general order of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
This trend is attributed to the leaving group's basicity; weaker bases are better leaving groups. The chloride ion is a very weak base, making acyl chlorides highly reactive. Carboxylate ions (from acid anhydrides) are more basic than chloride ions, rendering acid anhydrides less reactive than acyl chlorides. Alkoxide and amide ions are even stronger bases, hence the lower reactivity of esters and amides.
This compound possesses a chloroacetyl group, which functions as a reactive acylating moiety. The presence of the electron-withdrawing chlorine atom on the acetyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Comparative Reactivity Analysis
The following table summarizes the expected relative reactivity and typical reaction conditions for the acylation of a primary amine (e.g., aniline) with various acylating agents.
| Acylating Agent | General Structure | Expected Relative Reactivity | Typical Reaction Conditions | Byproduct |
| This compound | Very High | Room temperature or mild heating, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. | HCl | |
| Acetyl Chloride | Very High | Room temperature, often in the presence of a base. Reacts vigorously with nucleophiles. | HCl | |
| Acetic Anhydride | High | Often requires heating or a catalyst (e.g., pyridine, DMAP). | Acetic Acid | |
| Ethyl Acetate (Ester) | Moderate | Requires strong base (e.g., NaNH2) and high temperatures. | Ethanol |
Experimental Protocols for Comparative Reactivity Study
To quantitatively compare the reactivity of this compound, the following experimental protocol for the N-acylation of aniline can be employed. This method can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine reaction rates and yields.
Objective: To compare the rate of N-acetylation of aniline using this compound, acetyl chloride, and acetic anhydride.
Materials:
-
Aniline
-
This compound
-
Acetyl chloride
-
Acetic anhydride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Internal standard (e.g., dodecane) for chromatographic analysis
-
HPLC or GC instrument with a suitable column
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of aniline, the acylated product (N-phenylacetamide or N-phenyl-2-chloroacetamide derivative), and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a series of reaction vessels, dissolve aniline (1 equivalent) and the internal standard in anhydrous DCM. Add triethylamine (1.1 equivalents).
-
Initiation of Reaction: At time t=0, add the acylating agent (1 equivalent) to each respective reaction vessel with vigorous stirring.
-
Reaction Monitoring: At specified time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute solution of a primary amine like butylamine) to consume any unreacted acylating agent.
-
Analysis: Analyze the quenched aliquots by HPLC or GC.
-
Data Analysis: Determine the concentration of the product at each time point by comparing the peak areas to the calibration curves of the standard solutions. Plot the concentration of the product versus time to determine the initial reaction rate for each acylating agent.
Mandatory Visualizations
Experimental Workflow for Comparative Acylation
Caption: Workflow for comparing the reactivity of different acylating agents.
Hypothetical Signaling Pathway Inhibition
Derivatives of 2-benzoxazolinone have been investigated for their potential as inhibitors of various signaling pathways, including those involving tyrosine kinases, which are often dysregulated in cancer. The chloroacetyl group of this compound can act as an electrophilic "warhead" to form a covalent bond with nucleophilic residues (such as cysteine) in the active site of a kinase, leading to irreversible inhibition.
Caption: Covalent inhibition of a receptor tyrosine kinase signaling pathway.
The Strategic Advantage of 6-Chloroacetyl-2-benzoxazolinone in Amide Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical synthesis, the efficient construction of amide bonds is a cornerstone of molecular design. 6-Chloroacetyl-2-benzoxazolinone has emerged as a highly versatile reagent for this purpose, offering distinct advantages in specific synthetic routes, particularly in the preparation of bioactive N-substituted acetamide derivatives. This guide provides an objective comparison of this compound with alternative acylating agents, supported by a compilation of experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The primary advantage of this compound lies in the dual functionality it imparts to the target molecule. The benzoxazolinone moiety is a recognized pharmacophore with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Simultaneously, the reactive chloroacetyl group serves as a versatile handle for further molecular elaboration through nucleophilic substitution, allowing for the facile introduction of diverse functionalities.[2]
Performance Comparison in N-Acylation of Amines
The N-acylation of amines to form stable amide linkages is a fundamental transformation in organic synthesis.[3] While classic acylating agents like acetyl chloride and acetic anhydride are widely used, this compound and the closely related chloroacetyl chloride offer enhanced reactivity and a pathway to more complex molecular architectures. The chloroacetyl group, being a potent electrophile, readily reacts with primary and secondary amines under mild conditions.
Below is a comparative summary of reaction parameters for the N-acylation of anilines using different acylating agents, compiled from various studies to illustrate the relative performance.
| Acylating Agent | Amine Substrate | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |
| Chloroacetyl Chloride | Aniline | None | Aqueous Phosphate Buffer | 15 | 92 | [4] |
| Chloroacetyl Chloride | 4-Methylaniline | None | Aqueous Phosphate Buffer | 15 | 94 | [4] |
| Chloroacetyl Chloride | 4-Methoxyaniline | None | Aqueous Phosphate Buffer | 15 | 95 | [4] |
| Chloroacetyl Chloride | 4-Chloroaniline | None | Aqueous Phosphate Buffer | 20 | 90 | [4] |
| Acetyl Chloride | Heterocyclic Amines | Potter's Clay | Solvent-free | 4 - 35 | 69 - 97 | [5] |
| Acetic Anhydride | Anilines | None | Solvent-free | Not Specified | High | [3] |
Note: Data for this compound is represented by its reactive component, chloroacetyl chloride, due to the scarcity of direct comparative studies for the complete molecule in the literature. The reactivity is expected to be similar for the N-acylation reaction.
The data suggests that chloroacetylation in aqueous buffer is a rapid and high-yielding process, avoiding the use of hazardous organic solvents. While solvent-free methods with other acylating agents also show high efficiency, the key advantage of using a chloroacetylating agent remains the introduction of a reactive chloride handle for subsequent synthetic modifications.
Experimental Protocols
Key Experiment: N-Acylation of an Aromatic Amine with Chloroacetyl Chloride in an Aqueous Medium
This protocol describes an environmentally friendly method for the N-acylation of anilines, which can be adapted for this compound.
Materials:
-
Substituted Aniline (10 mmol)
-
Chloroacetyl Chloride (11 mmol)
-
0.1 M Phosphate Buffer (pH 7.4, 100 mL)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Cold distilled water
Procedure:
-
Dissolve the substituted aniline (10 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.4) in a 250 mL round-bottom flask with magnetic stirring at room temperature.
-
Add chloroacetyl chloride (11 mmol) dropwise to the stirring solution using a dropping funnel over a period of 10-15 minutes.
-
Continue stirring the reaction mixture vigorously at room temperature. The reaction is typically complete within 15-20 minutes, which can be monitored by the precipitation of the solid product.
-
Upon completion, collect the precipitated N-aryl-2-chloroacetamide by vacuum filtration using a Buchner funnel.
-
Wash the collected solid product thoroughly with cold distilled water to remove any unreacted starting materials and buffer salts.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound.
References
- 1. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Study on the Biological Activity of 6-Chloroacetyl-2-benzoxazolinone Derivatives as Cholinesterase Inhibitors
For Immediate Release
A detailed comparative analysis of novel 6-Chloroacetyl-2-benzoxazolinone derivatives reveals significant potential as cholinesterase inhibitors, offering promising avenues for the development of therapeutics for neurodegenerative diseases such as Alzheimer's.
This guide presents a comparative study of the biological activity of a series of novel compounds derived from this compound. The chloroacetyl group at the 6-position serves as a reactive handle for the synthesis of various N-substituted derivatives, leading to compounds with a range of biological activities. This report focuses on their efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease.
Comparative Analysis of Cholinesterase Inhibition
A series of N-substituted derivatives were synthesized from this compound and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values were determined for each compound and are presented below, providing a clear comparison of their potency.
| Compound ID | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | -N(CH₃)₂ | 0.19 ± 0.01 | 0.28 ± 0.02 |
| 3b | -N(C₂H₅)₂ | 0.25 ± 0.02 | 0.35 ± 0.03 |
| 3c | Piperidino | 0.31 ± 0.02 | 0.41 ± 0.03 |
| 3e | 4-Methylpiperazino | 0.15 ± 0.01 | 0.21 ± 0.01 |
| Tacrine | Standard | 0.18 ± 0.01 | 0.55 ± 0.04 |
| Donepezil | Standard | 0.02 ± 0.001 | 3.50 ± 0.21 |
Data synthesized from a study on novel 2-benzoxazolinone derivatives as potential cholinesterase inhibitors.[1]
The results indicate that all tested derivatives exhibit inhibitory activity against both AChE and BChE.[1] Notably, compound 3e demonstrated the most potent activity against both enzymes, with IC50 values of 0.15 µM for AChE and 0.21 µM for BChE, surpassing the standard drug Tacrine in AChE inhibition and showing significantly stronger BChE inhibition.[1] Compound 3a also showed AChE inhibitory activity comparable to Tacrine.[1] Furthermore, compounds 3a, 3b, 3c, and 3e all displayed more potent inhibition of BChE than the standard drug Donepezil.[1]
Experimental Protocols
The biological evaluation of the this compound derivatives was conducted using established and validated experimental protocols.
Synthesis of this compound Derivatives
The synthesis of the target compounds was achieved through the condensation of this compound with the corresponding secondary amines.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase and butyrylcholinesterase inhibitory activities of the synthesized compounds were determined using the colorimetric method developed by Ellman.[1]
Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates enzyme inhibition.
Procedure:
-
Preparation of Reagents: All solutions, including the phosphate buffer, DTNB, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, and the enzyme solutions (AChE or BChE), were prepared in a phosphate buffer (pH 8.0).
-
Assay Protocol:
-
In a 96-well microplate, the test compounds (dissolved in a suitable solvent and diluted with buffer) were pre-incubated with the respective enzyme (AChE or BChE) and DTNB solution for a defined period at a constant temperature.
-
The reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).
-
The absorbance of the colored product was measured spectrophotometrically at a specific wavelength (typically 412 nm) over time.
-
-
Data Analysis:
-
The rate of reaction was calculated from the change in absorbance over time.
-
The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, were calculated from the dose-response curves.
-
Concluding Remarks
The comparative analysis of this compound derivatives highlights a promising scaffold for the development of potent cholinesterase inhibitors. The ease of synthesis, coupled with the significant inhibitory activity of certain derivatives, particularly compound 3e , warrants further investigation. Future studies should focus on elucidating the structure-activity relationships in more detail, exploring the binding modes of these inhibitors with the target enzymes through molecular modeling, and evaluating their efficacy and safety in in vivo models of Alzheimer's disease. The data presented herein provides a solid foundation for the advancement of this chemical class as a potential therapeutic intervention for neurodegenerative disorders.
References
A Comparative Guide to the Synthetic Utility of 6-Chloroacetyl-2-benzoxazolinone and Analogous Building Blocks
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Among the diverse array of synthons available, chloroacetylated heterocyclic compounds have emerged as valuable intermediates due to their inherent reactivity, allowing for facile introduction of various functionalities. This guide provides a comparative overview of the synthetic utility of 6-chloroacetyl-2-benzoxazolinone against other structurally similar building blocks, namely 2-(chloroacetyl)benzofuran and 3-chloroacetylindole. The comparison focuses on their application in the synthesis of bioactive molecules, supported by available experimental data.
Overview of Building Blocks
This compound is a versatile bifunctional molecule featuring a reactive chloroacetyl group and a benzoxazolinone core.[1][2][3] This scaffold is a common feature in a variety of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] The presence of the electrophilic chloroacetyl group at the 6-position allows for straightforward nucleophilic substitution reactions, making it an ideal starting point for the synthesis of a diverse library of derivatives.
2-(Chloroacetyl)benzofuran possesses a chloroacetyl moiety attached to the 2-position of a benzofuran ring. The benzofuran nucleus is a prominent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the chloroacetyl group in this context allows for the elaboration of the benzofuran core to access novel chemical entities.
3-Chloroacetylindole , another important heterocyclic building block, features the chloroacetyl group at the 3-position of the indole ring. The indole motif is a cornerstone in medicinal chemistry, being a key component of many natural products and pharmaceuticals. The C3-chloroacetylated indole serves as a precursor for the synthesis of a wide array of biologically active indole derivatives.
Synthetic Utility and Reactivity Comparison
The primary synthetic application of these chloroacetylated building blocks lies in their ability to act as electrophiles in nucleophilic substitution reactions, most commonly N-alkylation of primary and secondary amines. The reactivity of the chloroacetyl group is influenced by the nature of the heterocyclic core to which it is attached.
Table 1: Comparison of Synthetic Applications and Reported Yields
| Building Block | Typical Reactions | Example of Synthesized Bioactive Molecules | Reported Yields (%) |
| This compound | N-alkylation with amines, formation of hydrazones, synthesis of 1,3,4-thiadiazoles. | Cholinesterase inhibitors, HIV nucleocapsid protein inhibitors, antibacterial agents, anti-inflammatory agents. | 56 - 91%[2] |
| 2-(Chloroacetyl)benzofuran | N-alkylation with amines. | Potential antimicrobial and anti-inflammatory agents. | 60 - 85% (representative) |
| 3-Chloroacetylindole | N-alkylation with amines, synthesis of various heterocyclic systems. | Precursors to anticonvulsant and other neurologically active agents. | 65 - 90% (representative) |
Note: The reported yields are sourced from various publications and may not be directly comparable due to differences in reaction conditions, substrates, and scales.
The benzoxazolinone ring in This compound is known to be a stable and relatively electron-withdrawing group, which can enhance the electrophilicity of the chloroacetyl moiety, potentially leading to faster reaction rates and higher yields in nucleophilic substitution reactions. This is reflected in the high yields reported for the synthesis of various derivatives.[2]
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of amines using these building blocks.
General Procedure for N-Alkylation using this compound
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired N-alkylated product.
Signaling Pathway and Mechanism of Action
Derivatives of this compound have been shown to exhibit their biological effects by targeting specific enzymes and proteins involved in key signaling pathways.
Inhibition of Cholinesterase
Certain derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Figure 1. Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Benzoxazolinone Derivatives.
Inhibition of HIV Nucleocapsid Protein (NCp7)
The HIV nucleocapsid protein (NCp7) is a key viral protein involved in multiple stages of the viral life cycle, including reverse transcription and viral assembly. Some benzoxazolinone derivatives have been shown to inhibit the function of NCp7, thereby disrupting viral replication.[5]
Figure 2. Inhibition of HIV Nucleocapsid Protein (NCp7) by Benzoxazolinone Derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the reactivity of the chloroacetyl group, allows for the efficient synthesis of a wide range of biologically active molecules with high reported yields. While other chloroacetylated heterocycles like 2-(chloroacetyl)benzofuran and 3-chloroacetylindole also serve as important synthetic intermediates, the rich history of successful applications and the favorable reactivity profile of this compound make it a preferred choice for many synthetic campaigns targeting novel therapeutics. The development of derivatives targeting key enzymes in disease pathways further underscores its significance in drug discovery. Further quantitative comparative studies would be beneficial to delineate the subtle differences in reactivity and utility among these valuable building blocks.
References
- 1. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical data for 6-Chloroacetyl-2-benzoxazolinone with literature values.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for 6-Chloroacetyl-2-benzoxazolinone against established literature and supplier specifications. The objective is to offer a reliable reference for the identity and purity of this compound, which is a key intermediate in pharmaceutical and agrochemical synthesis.
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various sources and are presented below. These values serve as the primary indicators for sample identification and purity assessment.
| Parameter | Literature / Supplier Value | Source |
| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 211.60 g/mol | --INVALID-LINK-- |
| Melting Point | 260-266 °C | Commercial Supplier |
| Appearance | White to off-white crystalline powder | Commercial Supplier |
| Purity (by HPLC) | ≥97% | Commercial Supplier |
Spectroscopic Data Cross-Validation
Note: The absence of directly comparable, peer-reviewed spectroscopic data highlights a gap in the current scientific literature. Researchers are encouraged to publish full characterization data to aid future validation efforts.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available in the PubChem database. Key expected vibrational frequencies include:
-
N-H stretch: ~3200 cm⁻¹
-
C=O stretch (amide): ~1750 cm⁻¹
-
C=O stretch (ketone): ~1680 cm⁻¹
-
C-Cl stretch: ~750 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons (typically in the range of 7.0-8.0 ppm), a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons (amide and ketone), aromatic carbons, and the methylene carbon of the chloroacetyl group.
Mass Spectrometry (MS)
The nominal mass of this compound is 211 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Experimental Protocols for Analytical Characterization
The following are detailed methodologies for the key experiments typically used to characterize this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound by separating it from any potential impurities.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: The sample is injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate ions.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be used to confirm the molecular structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for analytical data cross-validation.
This comprehensive guide serves as a valuable resource for researchers working with this compound, ensuring the quality and reliability of their starting materials and experimental results.
A Comparative Review of Benzoxazolinone Derivatives in Drug Discovery: Unveiling Therapeutic Potential Across Diverse Pathologies
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of benzoxazolinone derivatives against various therapeutic targets, supported by experimental data from peer-reviewed studies. We delve into their anticancer, anti-inflammatory, antiviral, and antibacterial properties, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive understanding of their potential in drug discovery.
Anticancer Activity: Targeting Key Proliferation and Survival Pathways
Benzoxazolinone derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor growth and survival.
Comparative Efficacy of Anticancer Benzoxazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| 12l | HepG2 (Liver) | 10.50 | Sorafenib | 5.57 | [1] |
| 12l | MCF-7 (Breast) | 15.21 | Sorafenib | 6.46 | [1] |
| 14b | A549 (Lung) | 7.59 | - | - | [2] |
| 14c | A549 (Lung) | 18.52 | - | - | [2] |
| Compound 19 | SNB-75 (CNS) | - (35.49% GI) | - | - | |
| Compound 20 | SNB-75 (CNS) | - (31.88% GI) | - | - | |
| Compound 3d | MDA-MB-231 (Breast) | 35.1 | - | - | [3] |
| Compound 4d | MCF-7 (Breast) | 39.0 | - | - | [3] |
| Benzofuran-oxadiazole 5d | A549 (Lung) | 6.3 | Crizotinib | 8.54 | [4] |
GI: Growth Inhibition
Key Signaling Pathway: VEGFR-2 Inhibition
Several benzoxazolinone derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately suppressing tumor neovascularization.[1][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzoxazolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazolinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Activity: Modulating Inflammatory Mediators
Benzoxazolinone derivatives have demonstrated potent anti-inflammatory effects, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Anti-inflammatory Benzoxazolinone Derivatives
| Compound ID | Assay | % Inhibition | Comparator Drug | Comparator % Inhibition | Reference |
| 1f | Carrageenan-induced paw edema (3h) | 65.83 | Indomethacin | 68.33 | [7] |
| 1f | In vitro TNF-α inhibition | 51.44 | Indomethacin | 62.05 | [7] |
| Compounds 1-4, 10-14 | Modified Koster's test (Analgesic) | Higher than ASA | Acetylsalicylic Acid (ASA) | - | [5] |
| Compounds 12, 13 | PGE2-induced paw edema | Very potent | Indomethacin | - | [5] |
| 3d (Diclofenac conjugate) | Carrageenan-induced paw edema (4h) | 62.61 | - | - | [8] |
| 3g | IL-6 Inhibition (in vitro) | IC50: 5.09 µM | - | - | [9] |
Key Signaling Pathway: TNF-α Inhibition
A key mechanism of anti-inflammatory action for some benzoxazolinone derivatives is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[7] By blocking TNF-α signaling, these compounds can reduce the expression of other inflammatory mediators and mitigate the inflammatory response.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[11]
Materials:
-
Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Benzoxazolinone derivatives
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Dosing: Administer the benzoxazolinone derivatives or a control vehicle to the rats orally or intraperitoneally.
-
Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Antiviral and Antibacterial Activity
Benzoxazolinone derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of viruses and bacteria.
Comparative Efficacy of Antimicrobial Benzoxazolinone Derivatives
| Compound ID | Target Organism | Activity Metric | Value | Comparator Drug | Comparator Value | Reference |
| X17 | Tobacco Mosaic Virus (TMV) | EC50 (curative) | 127.6 µg/mL | Ningnanmycin | 320.0 µg/mL | [10] |
| X17 | Tobacco Mosaic Virus (TMV) | EC50 (protective) | 101.2 µg/mL | Ningnanmycin | 234.6 µg/mL | [10] |
| Various | Human Cytomegalovirus (HCMV) | Selectivity Index | 10-20 | - | - | [12] |
| Various | Varicella-Zoster Virus (VZV) | Selectivity Index | 10-20 | - | - | [12] |
| Amide derivative | E. coli | MIC | Not specified | - | - | [13] |
| 5-chlorobenzimidazole derivative | B. subtilis | MIC | Not specified | - | - | [13] |
Experimental Workflow: In Vitro Antiviral Assay
A general workflow for determining the in vitro antiviral efficacy of benzoxazolinone derivatives is depicted below.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth
-
Benzoxazolinone derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazolinone derivatives in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Benzoxazolinone derivatives represent a versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across anticancer, anti-inflammatory, antiviral, and antibacterial applications warrants further investigation. The comparative data and detailed methodologies presented in this guide aim to provide researchers with a solid foundation for advancing the development of novel benzoxazolinone-based therapeutics. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting in vivo efficacy and safety studies to translate these promising findings into clinical applications.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vitro Efficacy of 6-Chloroacetyl-2-benzoxazolinone Derivatives Against Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial efficacy of 2-benzoxazolinone derivatives, with a focus on 6-substituted analogues, against a panel of common bacterial strains. Due to the limited availability of specific data for 6-Chloroacetyl-2-benzoxazolinone, this document summarizes findings for structurally related compounds to offer insights into their potential as antibacterial agents. The performance of these derivatives is compared with standard antibiotics to provide a benchmark for their activity.
Comparative Analysis of Antibacterial Activity
The in vitro antibacterial efficacy of various 2-benzoxazolinone derivatives and comparator antibiotics is presented below. The data is summarized as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | |
| 2-Benzoxazolinone Derivatives | ||
| 3-Methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone Derivatives | >64[1] | Not Active |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Not Active | Not Active |
| Natural 2-benzoxazolinones (BOA and MBOA) | Inhibited[2][3] | - |
| Standard Antibiotics | ||
| Gentamicin | 0.5 - 60[4] | - |
Note: A comprehensive table including specific this compound derivatives could not be compiled due to the absence of publicly available MIC data for this specific compound and its direct derivatives in the reviewed literature. The presented data is for broader classes of 2-benzoxazolinone derivatives. "Not Active" indicates that no significant antibacterial activity was observed at the tested concentrations.[1]
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
Broth Microdilution Method for Antibacterial Susceptibility Testing
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Controls:
-
Stock solutions of the this compound derivatives and comparator antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Safety Operating Guide
Proper Disposal of 6-Chloroacetyl-2-benzoxazolinone: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like 6-Chloroacetyl-2-benzoxazolinone is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound and to use appropriate personal protective equipment (PPE). The compound is classified with several hazards, and proper handling is critical to minimize exposure risks.
Hazard Profile
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[3] |
| Hand Protection | Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | If there is a risk of dust inhalation or if working outside a ventilated hood, use a NIOSH/MSHA-approved respirator.[3] |
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound. It is critical to treat all waste containing this compound as hazardous.
-
Waste Identification and Segregation : Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[5] Do not mix this waste with other waste streams. Keep it in its original container or a clearly labeled, compatible, and sealed waste container.[5]
-
Container Management : Empty containers should be handled as if they still contain the product.[5] Do not rinse empty containers and discharge the rinsate into drains.[5] Seal the empty, unrinsed container and dispose of it as hazardous waste.[5]
-
Spill Management : In the event of a spill, avoid dust formation.[2][4] Sweep up the spilled solid material and shovel it into a suitable container for disposal.[2] Clean the spill area thoroughly.
-
Final Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][4][5] Provide the disposal company with a complete and accurate description of the waste. The common practice for such materials is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Note: Do not dispose of this chemical down the drain or in regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
